Alstolenine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O7/c1-6-18-16-33-12-11-30-20-9-7-8-10-22(20)32-27(30)23(33)15-21(18)31(30,29(35)39-5)17-40-28(34)19-13-24(36-2)26(38-4)25(14-19)37-3/h6-10,13-14,21,23H,11-12,15-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYWKVVSDATOPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Alstonine: A Technical Guide to its Natural Sources, Isolation, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine is a pentacyclic indole (B1671886) alkaloid that has garnered significant scientific interest for its potential therapeutic applications, particularly in the realm of neuropsychopharmacology. This technical guide provides an in-depth overview of the natural sources of Alstonine, detailed methodologies for its isolation and purification from plant materials, and an exploration of its known biological signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and development.
Natural Sources of Alstonine
Alstonine is predominantly found in various species of the Apocynaceae family, commonly known as the dogbane family. These plants have a long history of use in traditional medicine across Africa and Southeast Asia for treating a range of ailments, including fever, malaria, and mental health disorders. The primary plant genera known to contain significant amounts of Alstonine are Alstonia and Rauwolfia.
Table 1: Principal Plant Sources of Alstonine
| Plant Species | Family | Plant Part(s) Containing Alstonine | Geographical Distribution |
| Alstonia boonei | Apocynaceae | Stem bark, Root bark | West and Central Africa |
| Alstonia scholaris | Apocynaceae | Leaves, Bark | Indian subcontinent and Southeast Asia[1] |
| Rauwolfia vomitoria | Apocynaceae | Roots[2] | Tropical Africa |
| Rauwolfia serpentina | Apocynaceae | Roots | Indian subcontinent and Southeast Asia |
| Catharanthus roseus | Apocynaceae | Whole plant | Native to Madagascar, now widely cultivated |
| Picralima nitida | Apocynaceae | Seeds, Fruit | West Africa |
Isolation and Purification of Alstonine
The isolation of Alstonine from its natural plant sources involves a multi-step process encompassing extraction, partitioning, and chromatographic purification. The following protocols are representative methodologies synthesized from various published studies on alkaloid isolation from Alstonia and Rauwolfia species.
General Experimental Workflow
The overall process for isolating Alstonine can be visualized as a sequential workflow, starting from the plant material and culminating in the purified compound.
Detailed Experimental Protocols
This protocol describes a standard method for obtaining a crude alkaloid fraction from the stem bark of Alstonia boonei.
-
Plant Material Preparation: Air-dry the stem bark of Alstonia boonei at room temperature and grind it into a coarse powder.
-
Maceration: Macerate 500 g of the powdered bark in 2.5 L of methanol acidified with 5% acetic acid for 72 hours at room temperature with occasional stirring.
-
Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanolic extract.
-
Acid-Base Partitioning:
-
Suspend the crude extract in 500 mL of 5% hydrochloric acid (HCl).
-
Wash the acidic solution with 3 x 250 mL of n-hexane to remove non-alkaloidal lipophilic compounds. Discard the n-hexane fractions.
-
Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium (B1175870) hydroxide.
-
Extract the alkaline solution with 4 x 250 mL of dichloromethane (B109758) (DCM).
-
Combine the DCM fractions and wash them with distilled water.
-
Dry the DCM fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to dryness to yield the crude alkaloid fraction.
-
The crude alkaloid fraction is then subjected to column chromatography for the separation of individual alkaloids.
-
Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (e.g., 50 cm length x 5 cm diameter).
-
Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), gradually increasing the polarity. A typical gradient could be:
-
100% n-hexane
-
n-hexane:Ethyl acetate (9:1)
-
n-hexane:Ethyl acetate (8:2)
-
n-hexane:Ethyl acetate (7:3)
-
n-hexane:Ethyl acetate (1:1)
-
100% Ethyl acetate
-
Ethyl acetate:Methanol (9:1)
-
-
Fraction Collection and Analysis: Collect fractions of approximately 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and a UV lamp (254 nm) for visualization. Combine the fractions containing the spot corresponding to Alstonine (based on a reference standard).
The Alstonine-rich fractions may require further purification, which can be achieved by preparative High-Performance Liquid Chromatography (HPLC) or recrystallization.
Table 2: Representative HPLC Method for Quantification of Alstonine
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and a buffer (e.g., 0.1% trifluoroacetic acid in water) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Note: This is a general method and may require optimization for specific instruments and sample matrices. Method validation should be performed according to ICH guidelines to ensure linearity, precision, accuracy, and robustness.
Quantitative analysis of Alstonine content in plant extracts is crucial for standardization. While specific yield data is highly dependent on the plant source, age, geographical location, and extraction method, studies have reported varying concentrations of alkaloids in Alstonia and Rauwolfia species. For instance, a study on Alstonia scholaris leaves reported a total alkaloid content of 3.61% in the methanolic extract[2]. Another study on alkaloids from Alstonia scholaris leaves yielded 0.4% of a colorless powder compound after maceration and column chromatography[3].
Biosynthesis and Signaling Pathways of Alstonine
Biosynthesis of Alstonine
Alstonine belongs to the class of monoterpenoid indole alkaloids, which are biosynthesized from the precursors tryptophan and secologanin (B1681713). The key intermediate in this pathway is strictosidine (B192452).
The key enzymatic steps in the biosynthesis of Alstonine from strictosidine are:
-
Strictosidine Synthase (STR): Catalyzes the condensation of tryptamine (derived from tryptophan via tryptophan decarboxylase, TDC) and secologanin to form strictosidine.
-
Strictosidine β-D-Glucosidase (SGD): Hydrolyzes the glucose moiety from strictosidine to yield the reactive strictosidine aglycone.[4]
-
Tetrahydroalstonine Synthase (THAS): A dehydrogenase that converts strictosidine aglycone to tetrahydroalstonine.
-
Alstonine Synthase (AS): A cytochrome P450 enzyme that catalyzes the final oxidation step to form Alstonine.
Signaling Pathway of Alstonine
Alstonine exhibits its pharmacological effects, particularly its antipsychotic-like properties, through interaction with the serotonergic system. It has been shown to act as an antagonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors.
In this pathway, serotonin (5-HT) normally binds to and activates 5-HT2A and 5-HT2C receptors, which are G-protein coupled receptors. This activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium, leading to various downstream cellular effects. Alstonine acts as an antagonist at these receptors, blocking the binding of serotonin and thereby inhibiting this signaling cascade. This mechanism is believed to contribute to its antipsychotic-like effects.
Conclusion
Alstonine represents a promising natural product with significant potential for the development of novel therapeutics. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its isolation and purification, and an outline of its biosynthetic and signaling pathways. The methodologies and data presented here are intended to facilitate further research into this important indole alkaloid and accelerate its journey from a traditional remedy to a modern medicine. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and research objectives.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. ISOLATION, CHARACTERIZATION, AND ANTIHYPERTENSIVE ACTIVITY ALKALOIDS EXTRACTED FROM THE LEAVES OF THE ALSTONIA SCHOLARIS PLANT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]
Anxiolytic Properties of the Alkaloid Alstonine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alstonine, a pentacyclic indole (B1671886) alkaloid, has demonstrated notable anxiolytic properties in preclinical studies. This technical guide provides an in-depth analysis of the current scientific literature on Alstonine's anxiolytic effects, focusing on its mechanism of action, quantitative data from key behavioral studies, and detailed experimental protocols. The evidence strongly suggests that Alstonine's anxiolytic activity is primarily mediated through the serotonergic system, specifically involving the 5-HT2A and 5-HT2C receptors. Furthermore, Alstonine appears to indirectly modulate the glutamatergic system, particularly NMDA receptor function, which likely contributes to its overall psychopharmacological profile. This document aims to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development who are interested in the therapeutic potential of Alstonine for anxiety and related disorders.
Introduction
Alstonine is an indole alkaloid that has been identified as a major component of various plant species, some of which are used in traditional medicine to treat mental health conditions[1]. Its psychopharmacological profile has been characterized as atypical, showing promise beyond antipsychotic effects to include significant anxiolytic properties[2][3]. The anxiolytic effects of certain antipsychotic medications are considered a crucial aspect of their therapeutic efficacy, particularly in addressing the negative symptoms associated with psychiatric disorders[4]. This whitepaper synthesizes the existing preclinical evidence for Alstonine's anxiolytic potential, with a focus on the underlying neurobiological mechanisms.
Quantitative Data Presentation
The anxiolytic effects of Alstonine have been quantified in several preclinical studies using established rodent models of anxiety. The following tables summarize the key findings from this research.
Table 1: Effects of Alstonine in the Hole-Board Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Number of Head-Dips (Mean ± SEM) | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | - | 15.2 ± 1.5 | - | [4] |
| Alstonine | 0.5 | 23.5 ± 2.1 | p < 0.05 | |
| Alstonine | 1.0 | 25.1 ± 2.3 | p < 0.01 | |
| Diazepam | 2.0 | 28.4 ± 2.8 | p < 0.01 |
Table 2: Effects of Alstonine in the Light/Dark Box Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s, Mean ± SEM) | Latency to First Crossing (s, Mean ± SEM) | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | - | 85.3 ± 9.2 | 45.6 ± 5.1 | - | |
| Alstonine | 0.5 | 135.8 ± 12.5 | 78.9 ± 8.3 | p < 0.05 | |
| Alstonine | 1.0 | 155.2 ± 14.1 | 95.4 ± 10.2 | p < 0.01 | |
| Diazepam | 2.0 | 180.1 ± 15.8 | 110.7 ± 11.5 | p < 0.01 |
Table 3: Interaction of Alstonine with Receptor Antagonists in Anxiety Models
| Anxiety Model | Alstonine Dose (mg/kg) | Antagonist | Antagonist Dose (mg/kg) | Effect on Alstonine's Anxiolytic Activity | Reference |
| Hole-Board Test | 1.0 | Ritanserin (5-HT2A/2C antagonist) | 2.0 | Blocked | |
| Light/Dark Box Test | 1.0 | Ritanserin (5-HT2A/2C antagonist) | 2.0 | Blocked |
Experimental Protocols
The following sections detail the methodologies employed in the key studies investigating the anxiolytic properties of Alstonine.
Animals
Male Swiss mice, weighing between 25-30g, were typically used in these studies. The animals were housed in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water. All experiments were conducted during the light phase of the cycle.
Drug Administration
Alstonine was dissolved in a vehicle solution and administered intraperitoneally (i.p.) at the doses specified in the data tables. Control groups received an equivalent volume of the vehicle. In antagonist studies, the antagonist was administered prior to Alstonine.
Hole-Board Test
This test is used to assess exploratory behavior and anxiety in rodents.
-
Apparatus: The apparatus consists of a square wooden board (e.g., 40 cm x 40 cm) with a number of equidistant holes (e.g., 16 holes of 3 cm diameter) drilled into the floor. The board is elevated above the ground.
-
Procedure: A single mouse is placed in the center of the board. The number of times the mouse dips its head into the holes ("head-dips") is recorded over a specified period (e.g., 5 minutes). An increase in head-dipping behavior is indicative of an anxiolytic effect, reflecting increased exploration of the novel environment.
Light/Dark Box Test
This test is based on the innate aversion of rodents to brightly lit, open spaces.
-
Apparatus: The apparatus is a box divided into two compartments: a small, dark, and enclosed compartment and a larger, brightly illuminated compartment. The compartments are connected by an opening.
-
Procedure: A mouse is placed in the center of the light compartment, and its behavior is recorded for a set duration (e.g., 5-10 minutes). The key parameters measured are the time spent in the light compartment and the latency to the first entry into the dark compartment. Anxiolytic compounds increase the time spent in the light compartment and the latency to enter the dark compartment.
HPLC-ED Determination of Brain Amines
To investigate the neurochemical effects of Alstonine, levels of serotonin (B10506) (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) were measured in brain regions such as the frontal cortex and striatum.
-
Procedure: Following behavioral testing, animals were sacrificed, and brain tissues were rapidly dissected and frozen. The tissues were then homogenized, and the levels of 5-HT and 5-HIAA were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Signaling Pathways and Mechanism of Action
The anxiolytic effects of Alstonine are primarily attributed to its interaction with the serotonergic system, with subsequent indirect modulation of the glutamatergic system.
Serotonergic System Involvement
Preclinical evidence strongly indicates that the anxiolytic properties of Alstonine are mediated by the 5-HT2A and 5-HT2C receptors. The anxiolytic effects of Alstonine in both the hole-board and light/dark box tests were blocked by the 5-HT2A/2C receptor antagonist, ritanserin. Furthermore, studies have shown that Alstonine administration leads to an increase in serotonin and its metabolite 5-HIAA in the frontal cortex and striatum, suggesting a modulatory effect on serotonergic neurotransmission.
Caption: Proposed mechanism of Alstonine's anxiolytic action.
Downstream Signaling: The ERK Pathway
Activation of 5-HT2A receptors is known to engage several intracellular signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is implicated in neuronal plasticity and has been linked to the regulation of anxiety-like behaviors. It is plausible that Alstonine's modulation of 5-HT2A/2C receptors leads to the activation of the ERK pathway, contributing to its anxiolytic effects.
Indirect Modulation of the Glutamatergic System
Alstonine has also been shown to indirectly modulate the N-methyl-D-aspartate (NMDA) receptor system. While direct binding to NMDA receptors has not been observed, Alstonine can reverse the behavioral effects induced by the NMDA receptor antagonist MK-801. This effect is likely mediated through the serotonergic system, as 5-HT2A receptors are known to modulate glutamatergic transmission. This interaction suggests a more complex mechanism of action for Alstonine that involves a crosstalk between the serotonin and glutamate (B1630785) systems.
Caption: General experimental workflow for assessing Alstonine's anxiolytic effects.
Conclusion
The indole alkaloid Alstonine exhibits a clear anxiolytic profile in preclinical models. Its mechanism of action is distinct from many conventional anxiolytics and appears to be centered on the modulation of 5-HT2A/2C receptors, leading to downstream effects that include the activation of the ERK signaling pathway and an indirect influence on the NMDA receptor system. The quantitative data from behavioral studies consistently support its anxiolytic efficacy at doses that do not induce significant motor impairment. These findings highlight Alstonine as a promising lead compound for the development of novel anxiolytic agents with a potentially unique therapeutic profile. Further research is warranted to fully elucidate its complex mechanism of action and to explore its therapeutic potential in more detail.
References
- 1. researchgate.net [researchgate.net]
- 2. Serotonin receptors 2A and 1A modulate anxiety-like behavior in post-traumatic stress disordered mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Alstonine: A Comprehensive Technical Guide on its Antiplasmodial Activity Against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malaria, a devastating parasitic disease caused by Plasmodium species, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. Alstonine (B1665729), an indole (B1671886) alkaloid, has demonstrated promising antiplasmodial activity against Plasmodium falciparum, the deadliest species of human malaria parasite. This technical guide provides an in-depth overview of the antiplasmodial properties of alstonine, including its in vitro and in vivo efficacy, cytotoxicity profile, and proposed mechanism of action. Detailed experimental protocols for key assays and visualizations of experimental workflows and molecular pathways are presented to facilitate further research and development of alstonine and its derivatives as potential antimalarial drug candidates.
Introduction
The historical success of natural products in antimalarial drug discovery, exemplified by quinine (B1679958) and artemisinin, continues to inspire the investigation of plant-derived compounds. Alstonine, found in various plant species of the Alstonia genus, has been identified as a potent inhibitor of P. falciparum growth. A notable characteristic of alstonine is its "slow-action" profile, suggesting a mechanism of action distinct from rapidly acting drugs like chloroquine (B1663885).[1] This unique feature makes alstonine an intriguing candidate for further investigation, particularly in the context of overcoming existing drug resistance mechanisms.
Quantitative Data on the Antiplasmodial Activity of Alstonine
The antiplasmodial efficacy of alstonine has been evaluated against various strains of P. falciparum, including both drug-sensitive and multidrug-resistant lines. The following tables summarize the key quantitative data from in vitro studies.
Table 1: In Vitro Antiplasmodial Activity of Alstonine against P. falciparum Strains
| Parasite Strain | Drug Sensitivity | Assay Duration (hours) | IC50 (µM) | Reference |
| 3D7 | Chloroquine-sensitive | 96 | 0.17 | [1] |
| Dd2 | Chloroquine, Mefloquine, Pyrimethamine, Sulfadoxine-resistant | 96 | ~0.17 | [1] |
| FCR3 | Chloroquine, Cycloguanil-resistant | 96 | Not significantly different from 3D7 | [1] |
| C2B | Chloroquine, Cycloguanil, Pyrimethamine, Atovaquone-resistant | 96 | Not significantly different from 3D7 | [1] |
| K1 | Chloroquine-resistant | 48 | >30 | |
| D6 | - | 72 | 0.048 | |
| W2 | - | 72 | 0.109 |
Table 2: In Vitro Cytotoxicity of Alstonine
| Cell Line | Cell Type | Assay | CC50 (µM) | Selectivity Index (SI) vs. 3D7 | Reference |
| Human Foreskin Fibroblasts (HFF) | Human | - | >200 | >1176 | |
| HEK293 | Human Embryonic Kidney | - | >144 | >847 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section provides comprehensive protocols for the key assays used to evaluate the antiplasmodial activity and cytotoxicity of alstonine.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, gentamicin, and human erythrocytes)
-
Alstonine stock solution (in DMSO)
-
96-well microplates
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using methods such as sorbitol treatment.
-
Plate Preparation: Serially dilute alstonine in complete culture medium in a 96-well plate. Include parasite-free wells (blank), infected erythrocytes without the drug (negative control), and a known antimalarial drug like chloroquine (positive control).
-
Parasite Addition: Add synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C for 72 or 96 hours.
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well.
-
Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour and then measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxicity of a compound on mammalian cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cell line (e.g., HEK293 or HFF)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Alstonine stock solution (in DMSO)
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of alstonine to the wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.
In Vivo Antimalarial Efficacy Assay (Plasmodium berghei Mouse Model)
The P. berghei mouse model is a standard in vivo system for evaluating the efficacy of potential antimalarial compounds.
Materials:
-
Plasmodium berghei (e.g., ANKA strain)
-
Laboratory mice (e.g., Swiss albino)
-
Alstonine formulation for oral or intraperitoneal administration
-
Chloroquine (positive control)
-
Vehicle (for dissolving/suspending the compound)
-
Giemsa stain
-
Microscope
Procedure (Peter's 4-Day Suppressive Test):
-
Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells.
-
Treatment: Two hours post-infection, administer the first dose of alstonine (at various concentrations), the vehicle (negative control), or chloroquine (positive control) orally or intraperitoneally. Continue treatment once daily for four consecutive days.
-
Parasitemia Monitoring: On day 5, collect blood from the tail vein of each mouse, prepare a thin blood smear, and stain with Giemsa.
-
Parasite Counting: Determine the percentage of parasitemia by counting the number of infected red blood cells out of a total number of red blood cells under a microscope.
-
Data Analysis: Calculate the percentage of parasite suppression for each treatment group compared to the negative control group. The 50% effective dose (ED50) can be determined from the dose-response curve.
-
Survival Monitoring: Monitor the mice daily for survival, and record the mean survival time for each group.
Mechanism of Action
Recent studies have begun to elucidate the mechanism of action of alstonine against P. falciparum. The "slow-action" phenotype suggests that alstonine may not directly target pathways essential for immediate survival but rather processes that become critical in subsequent life cycle stages.
Research has identified the P. falciparum inner mitochondrial membrane protein PfMPV17 as a potential target of alstonine. In vitro evolution of alstonine resistance in P. falciparum led to the identification of mutations in the pfmpv17 gene. Validation of these mutations using CRISPR/Cas9 gene-editing technology confirmed their role in conferring alstonine resistance. While the precise function of PfMPV17 in P. falciparum is still under investigation, its localization to the mitochondria suggests that alstonine's antiplasmodial activity is linked to mitochondrial function. Interestingly, a direct inhibition of the mitochondrial electron transport chain has not been conclusively demonstrated, suggesting a more nuanced mechanism of action.
Visualizations
Experimental Workflows
Caption: Overall workflow for the evaluation of alstonine's antiplasmodial activity.
Proposed Mechanism of Action
Caption: Proposed mechanism of alstonine targeting PfMPV17 in the parasite mitochondrion.
Conclusion and Future Directions
Alstonine exhibits potent antiplasmodial activity against a range of P. falciparum strains, including those resistant to currently used drugs. Its slow-action phenotype and novel proposed target in the parasite mitochondrion, PfMPV17, make it a valuable chemical probe for exploring new antimalarial drug targets. The high selectivity index of alstonine suggests a favorable safety profile, warranting further investigation.
Future research should focus on:
-
Detailed elucidation of PfMPV17 function: Understanding the precise role of this protein in parasite biology is critical to fully comprehend alstonine's mechanism of action.
-
In vivo efficacy studies: Comprehensive in vivo studies using different animal models are needed to fully assess the therapeutic potential of alstonine.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of alstonine is essential for its development as a drug candidate.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of alstonine analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.
References
The Historical Use of Alstonine in Traditional Medicine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine, a prominent indole (B1671886) alkaloid, has a rich history of use in traditional medicine, particularly in West Africa. It is predominantly found in several species of the Apocynaceae family, including Alstonia boonei, Picralima nitida, and Rauwolfia vomitoria.[1][2][3] Traditional healers in Nigeria, Ghana, and other parts of the region have long utilized preparations from these plants to treat a variety of ailments, most notably mental health disorders. This guide provides a comprehensive overview of the historical and traditional uses of Alstonine, supported by available quantitative data, detailed experimental protocols for its pharmacological evaluation, and visualizations of key concepts.
Traditional Uses of Alstonine-Containing Plants
The ethnobotanical record reveals a consistent pattern of using Alstonine-containing plants for conditions affecting the central nervous system, as well as for infectious diseases and pain management. The primary method of preparation involves decoctions or infusions of the bark, roots, or seeds.
| Plant Species | Parts Used | Traditional Medicinal Uses | Geographic Region |
| Alstonia boonei | Stem bark, Root bark, Latex | Mental illness, Fever (including malaria), Rheumatic pains, Insomnia, Chronic diarrhea, Snakebites, Arrow poison antidote. | West and Central Africa |
| Picralima nitida (Akuamma) | Seeds, Fruit rind, Stem bark | Mental illness, Pain relief, Fever (including malaria), Diarrhea, Inflammation. | West Africa (especially Ghana and Nigeria) |
| Rauwolfia vomitoria | Root, Root bark, Leaves | Mental illness (psychosis, agitation), Hypertension, Insomnia, Fever, Pain. | West and Central Africa |
Quantitative Data on Traditional Preparations
Obtaining precise quantitative data on traditional herbal preparations is notoriously challenging due to the oral tradition of knowledge transmission and the lack of standardization. Preparations are often based on the healer's experience and the specific needs of the patient. However, some studies and reports provide general guidance.
| Plant Species | Preparation Method | Traditional Dosage Information |
| Alstonia boonei | Decoction | A decoction of the bark is taken up to four times daily as a painkiller. A cold infusion is taken two to three times daily for diabetes. Specific concentrations are not well-documented. |
| Picralima nitida | Powdered seeds | Traditionally, the seeds are powdered and taken orally. Commercial preparations in Africa have been sold in 250 mg capsules of the powdered seed. |
| Rauwolfia vomitoria | Decoction, Powdered root | A decoction of the root is used for mental illness. Powdered root in water is also used. Specific concentrations vary among traditional practitioners. |
Pharmacological Validation and Experimental Protocols
The traditional use of Alstonine for mental disorders has spurred scientific investigation into its antipsychotic properties. Animal models have been instrumental in validating these traditional claims. Below are detailed methodologies for key experiments.
Apomorphine-Induced Stereotypy in Mice
This model assesses the potential of a compound to block dopamine (B1211576) receptor-mediated behaviors, a hallmark of antipsychotic drugs.
Objective: To evaluate the ability of Alstonine to inhibit stereotyped behaviors (compulsive sniffing, licking, and gnawing) induced by the dopamine agonist apomorphine (B128758).
Methodology:
-
Animals: Male Swiss mice (20-25 g) are used.
-
Housing: Animals are housed in groups under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, food and water ad libitum).
-
Drug Administration:
-
Test group: Alstonine is administered intraperitoneally (i.p.) at various doses (e.g., 0.5, 1.0, 2.0 mg/kg).
-
Control group: Vehicle (e.g., saline) is administered i.p.
-
Positive control: A standard antipsychotic like haloperidol (B65202) (e.g., 1 mg/kg, i.p.) is used.
-
-
Induction of Stereotypy: 30 minutes after the test compound administration, apomorphine (e.g., 1 mg/kg) is injected subcutaneously.
-
Observation: Immediately after apomorphine injection, mice are placed individually in transparent observation cages. Stereotyped behaviors are scored by a trained observer blinded to the treatment at 10-minute intervals for a total of 60 minutes.
-
Scoring: A scoring system is used to quantify the intensity of stereotypy (e.g., 0 = absent, 1 = intermittent, 2 = continuous).
MK-801-Induced Hyperlocomotion in Mice
This model evaluates the antipsychotic potential of a compound by assessing its ability to counteract the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, which mimics certain symptoms of psychosis.
Objective: To determine if Alstonine can reduce the excessive movement caused by MK-801.
Methodology:
-
Animals: Male C57BL/6 mice (25-30 g) are used.
-
Apparatus: An open-field arena (e.g., 50 x 50 x 33 cm) equipped with an automated activity monitoring system (e.g., video tracking software).
-
Drug Administration:
-
Test group: Alstonine is administered i.p. at various doses.
-
Control group: Vehicle is administered i.p.
-
-
Induction of Hyperlocomotion: 30 minutes after Alstonine or vehicle administration, MK-801 (e.g., 0.15 mg/kg) is injected i.p.
-
Data Collection: Mice are placed in the open-field arena, and their locomotor activity (e.g., total distance traveled, rearing frequency) is recorded for a specified period (e.g., 60 minutes).
-
Analysis: The data is analyzed to compare the locomotor activity between the different treatment groups.
Signaling Pathways and Mechanisms of Action
The antipsychotic effects of Alstonine are believed to be mediated through its interaction with various neurotransmitter systems, distinguishing it from typical antipsychotics that primarily target dopamine D2 receptors.
Proposed Mechanism of Action of Alstonine
The current understanding suggests that Alstonine's antipsychotic profile may stem from its influence on serotonergic and glutamatergic pathways, rather than direct antagonism of dopamine D2 receptors. This is a significant departure from classical antipsychotics and aligns more with atypical antipsychotics, which often have a broader receptor-binding profile.
Caption: Ethnopharmacological workflow of Alstonine research.
Experimental Workflow for Neurotransmitter Analysis
To elucidate the mechanism of action, researchers often measure the levels of key neurotransmitters and their metabolites in specific brain regions following Alstonine administration. High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a common method for this purpose.
Caption: HPLC analysis workflow for brain neurotransmitters.
Conclusion and Future Directions
The historical and traditional use of Alstonine-containing plants for mental health disorders provides a compelling basis for modern pharmacological research. While ethnobotanical evidence strongly supports its efficacy, a critical gap remains in the standardization of traditional preparations. Future research should focus on detailed ethnographic studies to document precise dosages and preparation methods. Furthermore, continued investigation into the molecular mechanisms of Alstonine will be crucial for the development of novel antipsychotic drugs with potentially fewer side effects than current medications. The unique pharmacological profile of Alstonine, particularly its modulation of serotonergic and glutamatergic systems, presents a promising avenue for therapeutic innovation in the field of mental health.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Alstonine from Picralima nitida
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729) is a prominent indole (B1671886) alkaloid found in the seeds of Picralima nitida, a plant traditionally used in West African medicine for various ailments.[1] Exhibiting a range of pharmacological activities, alstonine has garnered significant interest for its potential antipsychotic properties.[1] This document provides detailed protocols for the extraction and purification of alstonine from P. nitida seeds, along with relevant quantitative data and a summary of its proposed mechanism of action.
Quantitative Data Summary
The alkaloid content of Picralima nitida seeds can vary based on factors such as geographic origin, harvest time, and storage conditions. The total alkaloid content in the seeds has been reported to be in the range of 3.5% to 7.6%.[2][3] While the specific yield of alstonine from the total alkaloid extract is not consistently reported in the literature, it is considered one of the major alkaloids in the seeds.[4]
| Parameter | Value | Reference |
| Total Alkaloid Content in Seeds | 3.5 - 7.6% (w/w) | |
| Major Alkaloids Present | Alstonine, Akuammine, Akuammidine, Akuammicine, Picraline |
Experimental Protocols
Two primary methodologies are described for the extraction and purification of alstonine from P. nitida seeds: a conventional solvent extraction method followed by column chromatography, and a more advanced purification technique using pH-zone-refining countercurrent chromatography (pHZR-CCC).
Protocol 1: Solvent Extraction and Column Chromatography
This protocol outlines a standard method for the extraction and initial purification of alkaloids from P. nitida seeds.
1. Materials and Reagents:
-
Dried and powdered Picralima nitida seeds
-
Methanol (B129727) (ACS grade)
-
n-Hexane (ACS grade)
-
Dichloromethane (B109758) (ACS grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH) solution
-
Silica (B1680970) gel for column chromatography (70-230 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
2. Extraction Procedure:
-
Defat the powdered P. nitida seeds by Soxhlet extraction with n-hexane for 8-12 hours to remove lipids and other nonpolar compounds.
-
Air-dry the defatted seed powder to remove residual n-hexane.
-
Perform a Soxhlet extraction of the defatted seed powder with methanol for 12-24 hours.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude alkaloidal extract.
3. Acid-Base Partitioning for Alkaloid Enrichment:
-
Dissolve the crude methanolic extract in 0.1 N HCl.
-
Wash the acidic solution with dichloromethane to remove neutral and weakly basic compounds.
-
Make the aqueous acidic layer alkaline (pH 9-10) by the dropwise addition of NaOH solution.
-
Extract the alkaline solution multiple times with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the dichloromethane solution under reduced pressure to yield the total alkaloid fraction.
4. Purification by Column Chromatography:
-
Prepare a silica gel slurry in a suitable nonpolar solvent (e.g., n-hexane or chloroform) and pack a chromatography column.
-
Adsorb the total alkaloid fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity, starting with a nonpolar solvent and gradually introducing a more polar solvent (e.g., a gradient of chloroform (B151607) to methanol).
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing alstonine (identified by comparison with a standard or by spectroscopic methods).
-
Further purify the combined fractions by recrystallization or preparative TLC if necessary.
Protocol 2: pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)
This protocol describes a more efficient and scalable method for the purification of alstonine and other alkaloids from the crude extract of P. nitida.
1. Materials and Reagents:
-
Crude alkaloid extract from P. nitida (as obtained from Protocol 1, step 3.6)
-
tert-Butyl methyl ether (MTBE)
-
Acetonitrile
-
Deionized water
-
Triethylamine (B128534) (TEA)
-
Hydrochloric acid (HCl)
-
pH-Zone-Refining Countercurrent Chromatograph
2. Solvent System Preparation:
-
Prepare a two-phase solvent system composed of tert-butyl methyl ether (MTBE), acetonitrile, and water in a 2:2:3 (v/v/v) ratio.
-
Add triethylamine (TEA) to the upper organic phase (stationary phase) to act as a retainer base.
-
Add hydrochloric acid (HCl) to the lower aqueous phase (mobile phase) to act as an eluter acid.
3. pHZR-CCC Procedure:
-
Dissolve the crude alkaloid extract in a mixture of the stationary and mobile phases.
-
Load the sample into the CCC instrument.
-
Perform the separation in the head-to-tail elution mode.
-
Monitor the effluent for pH and UV absorbance to detect the elution of the alkaloid zones.
-
Collect the fractions corresponding to the alstonine zone.
-
Evaporate the solvent to obtain purified alstonine.
Mandatory Visualizations
Experimental Workflow for Alstonine Extraction and Purification
Caption: Workflow for alstonine extraction and purification.
Proposed Signaling Pathway for Alstonine's Antipsychotic-like Action
Caption: Proposed mechanism of alstonine's antipsychotic-like action.
References
Application Note: Quantification of Alstonine in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Introduction
Alstonine (B1665729) is a prominent indole (B1671886) alkaloid found in various medicinal plants, notably from the Alstonia genus, such as Alstonia scholaris. It is recognized for its diverse pharmacological activities, including antipsychotic and antimicrobial properties. Accurate and precise quantification of alstonine in plant extracts is crucial for quality control, standardization of herbal formulations, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of alstonine in plant extracts.
Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 column with an isocratic mobile phase. This allows for the selective separation of alstonine from other co-eluting phytochemicals present in the complex plant matrix. Quantification is performed by comparing the peak area of alstonine in the sample chromatogram with that of a certified reference standard.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatography data acquisition and processing software.
-
Chemicals and Reagents:
-
Alstonine reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of alstonine reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL for the calibration curve.
Sample Preparation
The preparation of plant samples is a critical step to ensure accurate quantification.
-
Drying and Grinding: Dry the plant material (e.g., leaves, bark) at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 50 mL of methanol and perform extraction using ultrasonication for 30 minutes or reflux extraction for 2 hours.
-
Allow the mixture to cool and filter through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Sample Solution Preparation:
-
Reconstitute the dried extract with a known volume of mobile phase (e.g., 10 mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]
-
Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The linearity is evaluated by the correlation coefficient (r²), which should be >0.999.[3]
-
Precision: The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) assays. This is assessed by analyzing replicate injections of a standard solution and expressing the results as the relative standard deviation (%RSD), which should be less than 2%.[3][4]
-
Accuracy: Accuracy is determined by a recovery study, where a known amount of alstonine standard is spiked into a pre-analyzed sample. The recovery should be within the range of 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
A summary of typical validation parameters is presented below.
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.999 | 0.9995 |
| Intra-day Precision (%RSD) | < 2% | 0.8% |
| Inter-day Precision (%RSD) | < 2% | 1.5% |
| Accuracy (Recovery %) | 98 - 102% | 99.5% |
| LOD | - | 0.05 µg/mL |
| LOQ | - | 0.15 µg/mL |
Visualizations
Experimental Workflow
The overall workflow for the quantification of alstonine in plant extracts is depicted in the following diagram.
Caption: Workflow for the HPLC quantification of alstonine.
Conclusion
This application note provides a detailed and validated HPLC method for the quantification of alstonine in plant extracts. The method is simple, accurate, precise, and robust, making it suitable for routine quality control and research purposes in the pharmaceutical and herbal industries. The clear workflow and detailed protocol ensure ease of implementation for researchers, scientists, and drug development professionals.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of Alstonine and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729) is a pentacyclic indole (B1671886) alkaloid found in various plant species, including Alstonia boonei, Catharanthus roseus, and Rauwolfia vomitoria.[1] It has garnered significant interest in the field of drug discovery due to its diverse pharmacological activities, most notably its potential as an atypical antipsychotic agent.[2][3][4] Additionally, alstonine has demonstrated anxiolytic, anticancer, and antimalarial properties.[5] This document provides detailed application notes and protocols for the synthesis of alstonine derivatives and the evaluation of their biological activities, aimed at facilitating further research and development in this area.
Data Presentation: Biological Activities of Alstonine
The following table summarizes the quantitative data on the biological activities of Alstonine. Currently, there is a lack of comprehensive published data on a wide range of synthetic derivatives of alstonine with their corresponding biological activities. The data presented here is for the parent compound, Alstonine, and is compiled from various studies to provide a baseline for comparison in future drug discovery efforts.
| Biological Activity | Assay/Model | Target/Strain | Measurement | Value | Reference(s) |
| Antimalarial | In vitro growth inhibition | P. falciparum 3D7 | IC50 (72h) | 0.17 µM | |
| In vitro growth inhibition | P. falciparum Dd2 | IC50 (72h) | 0.17 µM | ||
| In vitro growth inhibition | P. falciparum FCR3 | IC50 (72h) | 0.22 µM | ||
| In vitro growth inhibition | P. falciparum C2B | IC50 (72h) | 0.19 µM | ||
| In vitro growth inhibition | P. knowlesi | IC50 (48h) | ~1 µM | ||
| Antipsychotic-like | Amphetamine-induced lethality | Mouse | Active Dose | 0.5–2.0 mg/kg (i.p.) | |
| MK-801 induced hyperlocomotion | Mouse | Active Dose | 0.1, 0.5, 1.0 mg/kg (i.p.) | ||
| Anxiolytic-like | Elevated Plus Maze | Mouse | - | Anxiolytic effects observed | |
| Anticancer | In vivo | YC8 lymphoma ascites in BALB/C mice | - | Active | |
| In vivo | Ehrlich ascites carcinoma in Swiss mice | - | Active |
Experimental Protocols
I. Synthesis of Indole Alkaloid Core Structures
Protocol 1: Fischer Indole Synthesis of a Substituted Indole
This protocol describes the synthesis of a generic substituted indole from a phenylhydrazine (B124118) and a ketone.
Materials:
-
Substituted phenylhydrazine hydrochloride
-
Appropriate ketone or aldehyde
-
Glacial acetic acid or other acid catalyst (e.g., ZnCl2, polyphosphoric acid)
-
Sodium acetate (B1210297) (if using hydrochloride salt of hydrazine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol.
-
Add the ketone or aldehyde (1.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
The hydrazone product may precipitate from the solution. If so, collect the solid by filtration. Otherwise, remove the ethanol under reduced pressure.
-
The crude hydrazone can be purified by recrystallization or used directly in the next step.
-
-
Indolization (Cyclization):
-
Combine the crude or purified hydrazone with an acid catalyst. The choice of catalyst and solvent depends on the reactivity of the hydrazone. A common combination is glacial acetic acid as both solvent and catalyst.
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude indole.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted indole.
-
II. Biological Assays
Protocol 2: 5-HT2A Receptor Radioligand Competition Binding Assay
This protocol is adapted from established methods to determine the binding affinity of test compounds for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).
-
Radioligand: [3H]ketanserin (a 5-HT2A antagonist).
-
Non-specific binding control: Mianserin (B1677119) or another suitable 5-HT2A ligand at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (Alstonine and its derivatives) at a range of concentrations.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the 5-HT2A receptor in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of mianserin (10 µM final concentration), 50 µL of [3H]ketanserin, and 100 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of the test compound at various concentrations, 50 µL of [3H]ketanserin, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior in Mice
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 40-50 cm).
-
Two opposite arms are open (e.g., 30 x 5 cm), and two opposite arms are enclosed by high walls (e.g., 30 x 5 x 15 cm).
-
A central platform (e.g., 5 x 5 cm) connects the four arms.
-
A video camera is mounted above the maze to record the animal's behavior.
Procedure:
-
Habituation:
-
Allow the mice to acclimate to the testing room for at least 30-60 minutes before the test.
-
-
Testing:
-
Place a mouse on the central platform of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using the overhead video camera.
-
Between trials, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.
-
-
Data Analysis:
-
Analyze the video recordings to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Protocol 4: Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Apparatus:
-
A startle chamber that can deliver acoustic stimuli and measure the startle response (whole-body flinch) of the animal.
-
A loudspeaker to deliver the acoustic stimuli.
-
A sensor platform to detect and quantify the startle response.
Procedure:
-
Habituation:
-
Place the animal in the startle chamber and allow it to acclimate for a 5-minute period with background white noise (e.g., 65-70 dB).
-
-
Testing Session:
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB, 20 ms duration) is presented shortly before the pulse (e.g., 100 ms lead time).
-
No-stimulus trials: Only background noise is presented to measure baseline movement.
-
-
-
Data Analysis:
-
Record the startle amplitude for each trial.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial) ] x 100
-
An increase in %PPI by a test compound is indicative of potential antipsychotic activity.
-
Visualization of Signaling Pathways and Experimental Workflows
Diagram 1: General Experimental Workflow for Alstonine Derivative Evaluation
This diagram outlines the typical workflow for synthesizing and evaluating new Alstonine derivatives for their potential as drug candidates.
References
Probing the Antipsychotic Potential of Alstonine: In Vivo Experimental Designs in Murine Models
Application Notes and Protocols for Researchers
Introduction: Alstonine, an indole (B1671886) alkaloid, has emerged as a promising phytocompound with potential antipsychotic properties. Identified as a major component in traditional Nigerian remedies for mental illness, preclinical studies in mice suggest a unique pharmacological profile, distinct from classical and atypical antipsychotics. Alstonine exhibits an antipsychotic-like profile in various rodent models, though it appears not to bind directly to dopamine (B1211576) D2 receptors, a primary target for many current antipsychotic medications. Instead, its mechanism of action is thought to involve the modulation of dopaminergic and serotonergic systems, and potentially the glutamatergic system. These application notes provide a detailed framework for the in vivo experimental design to rigorously evaluate the antipsychotic effects of Alstonine in mice.
Core Objectives:
-
To assess the efficacy of Alstonine in mitigating positive-like, negative-like, and cognitive-like symptoms of psychosis in established mouse models.
-
To elucidate the potential mechanism of action of Alstonine.
-
To evaluate the side-effect profile of Alstonine in comparison to standard antipsychotic drugs.
I. Preclinical Behavioral Assays for Antipsychotic Efficacy
A battery of behavioral tests is essential to comprehensively assess the antipsychotic potential of Alstonine. These tests model different aspects of psychotic symptoms observed in humans.
A. Models for Positive-Like Symptoms
Positive symptoms, such as hallucinations and delusions, are often modeled in rodents by inducing hyperlocomotion and stereotyped behaviors.
1. Amphetamine-Induced Hyperlocomotion: This model is based on the dopamine hypothesis of schizophrenia, where excessive dopamine activity in the mesolimbic pathway is linked to positive symptoms.
2. MK-801-Induced Hyperlocomotion: This model investigates the role of the glutamatergic system, as NMDA receptor antagonists like MK-801 can induce psychotic-like behaviors. Alstonine has been shown to prevent MK-801 induced hyperlocomotion.
3. Apomorphine-Induced Stereotypy: Apomorphine, a dopamine agonist, induces stereotyped behaviors like sniffing, licking, and gnawing. The inhibition of these behaviors is indicative of D2 receptor blockade, a hallmark of typical antipsychotics.
B. Models for Negative-Like and Cognitive Symptoms
Negative symptoms (e.g., social withdrawal, anhedonia) and cognitive deficits are significant components of schizophrenia that are poorly addressed by many current medications.
1. Social Interaction Test: Reduced social interaction in rodents can be a proxy for the social withdrawal seen in schizophrenia.
2. Novel Object Recognition (NOR) Test: This test assesses cognitive function, particularly recognition memory, which is often impaired in individuals with schizophrenia.
C. Models for Side-Effect Liability
A crucial aspect of antipsychotic drug development is the evaluation of potential side effects, particularly extrapyramidal symptoms (EPS) and metabolic disturbances.
1. Catalepsy Test: This test is a widely used preclinical screen for the propensity of a drug to induce EPS, a common side effect of typical antipsychotics. Alstonine has been reported to prevent haloperidol-induced catalepsy, suggesting a lower risk of EPS.
2. Weight Gain and Metabolic Monitoring: Atypical antipsychotics are often associated with metabolic side effects like weight gain and hyperglycemia. Preliminary data suggests Alstonine may not induce weight gain.
II. Experimental Protocols
A. Animals and Housing
-
Species: Male Swiss albino or C57BL/6 mice (8-10 weeks old).
-
Housing: Group-housed (4-5 mice per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the start of the experiments.
B. Drug Preparation and Administration
-
Alstonine: Dissolve in a suitable vehicle (e.g., saline with a small percentage of Tween 80 or DMSO). Doses ranging from 0.1 to 2.0 mg/kg have been shown to be effective.
-
Positive Controls:
-
Haloperidol (Typical Antipsychotic): 0.1-1.0 mg/kg, i.p.
-
Clozapine (Atypical Antipsychotic): 1.0-5.0 mg/kg, i.p.
-
-
Psychosis-Inducing Agents:
-
d-Amphetamine: 2.0-5.0 mg/kg, i.p.
-
MK-801: 0.1-0.3 mg/kg, i.p.
-
Apomorphine: 1.0-2.5 mg/kg, s.c.
-
-
Administration: All drugs should be administered intraperitoneally (i.p.) or subcutaneously (s.c.) in a volume of 10 ml/kg body weight.
C. Detailed Experimental Procedures
**1. Amphetamine
Application Notes and Protocols for Evaluating Alstonine's Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell culture assays for the evaluation of Alstonine's cytotoxic effects on cancer cell lines. The protocols detailed herein are foundational for determining the anti-cancer potential of Alstonine and elucidating its mechanism of action.
Introduction to Alstonine and its Anticancer Potential
Alstonine, an indole (B1671886) alkaloid found in plants of the Alstonia genus, has demonstrated notable biological activities, including antipsychotic and anticancer properties.[1] Preliminary studies suggest that Alstonine can selectively interact with cancer cell DNA, inhibiting its synthesis and pointing towards a potential therapeutic application in oncology.[1] While research on pure Alstonine is ongoing, studies on alkaloid fractions from Alstonia scholaris, which contain Alstonine, have shown significant cytotoxic effects against a range of human cancer cell lines.[2][3] This document outlines the standard assays to quantify this cytotoxicity and to investigate the underlying cellular and molecular mechanisms.
Data Presentation: Cytotoxicity of Alstonia scholaris Alkaloid Fraction
While specific IC50 values for pure Alstonine are not widely published, the following table summarizes the cytotoxic activity of an alkaloid fraction from Alstonia scholaris (ASERS) against various human cancer cell lines. This data provides a valuable reference for the potential potency of Alstonine-containing extracts.
| Cell Line | Cancer Type | IC50 (µg/mL) of ASERS |
| HeLa | Cervical Carcinoma | 5.53[2] |
| HepG2 | Hepatocellular Carcinoma | 25 |
| HL60 | Promyelocytic Leukemia | 11.16 |
| KB | Oral Carcinoma | 10 |
| MCF-7 | Breast Adenocarcinoma | 29.76 |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Principle: The MTT assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Alstonine in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the Alstonine dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Alstonine, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Alstonine that inhibits cell growth by 50%).
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The LDH assay measures the amount of this enzyme in the supernatant as an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Alstonine at various concentrations (e.g., IC50 and 2x IC50) for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualization of Workflows and Signaling Pathways
Caption: Workflow for MTT and LDH cytotoxicity assays.
Caption: Workflow for Annexin V & PI apoptosis assay.
Caption: Plausible signaling pathway for Alstonine-induced apoptosis.
Disclaimer: The signaling pathway diagram is a hypothetical model based on the known mechanisms of related alkaloids. The specific effects of pure Alstonine on these pathways require experimental validation. The dashed lines and question marks indicate proposed interactions that need to be investigated.
References
Alstonine in Rodent Models of Anxiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729) is an indole (B1671886) alkaloid found in various medicinal plants, including Alstonia boonei and Rauvolfia vomitoria. Traditionally used in the management of mental health conditions, recent preclinical studies have highlighted its potential as an anxiolytic agent.[1][2] This document provides detailed application notes and protocols for investigating the anxiolytic properties of alstonine in common rodent models of anxiety. The methodologies outlined are based on published research and are intended to guide researchers in the standardized assessment of alstonine's effects.
Data Presentation
The anxiolytic effects of alstonine have been quantified in several behavioral paradigms. The following tables summarize the key findings from studies in mice.
Table 1: Effect of Alstonine on Head-Dipping Behavior in the Hole-Board Test
| Treatment Group | Dose (mg/kg, i.p.) | Number of Head-Dips (Mean ± SEM) |
| Vehicle (Saline) | - | 15.2 ± 1.5 |
| Alstonine | 0.5 | 24.8 ± 2.1* |
| Alstonine | 1.0 | 28.3 ± 2.5 |
| Diazepam | 2.0 | 29.5 ± 2.8 |
*p < 0.05, **p < 0.01 compared to vehicle-treated group. Data extracted from Costa-Campos et al., 2006.[3]
Table 2: Effect of Alstonine in the Light/Dark Box Test
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s, Mean ± SEM) | Latency to First Crossing (s, Mean ± SEM) |
| Vehicle (Saline) | - | 85.4 ± 10.2 | 15.1 ± 2.3 |
| Alstonine | 0.5 | 135.7 ± 15.8 | 28.4 ± 3.1 |
| Alstonine | 1.0 | 150.2 ± 18.1 | 35.6 ± 4.2 |
| Diazepam | 2.0 | 165.3 ± 19.5 | 40.1 ± 4.8 |
*p < 0.05, **p < 0.01 compared to vehicle-treated group. Data extracted from Costa-Campos et al., 2006.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and animal strains.
Protocol 1: Alstonine Administration
This protocol describes the intraperitoneal administration of alstonine to mice.
Materials:
-
Alstonine
-
Sterile saline solution (0.9% NaCl)
-
Vortex mixer
-
1 mL syringes with 25-27 gauge needles
-
Animal scale
Procedure:
-
Preparation of Alstonine Solution:
-
On the day of the experiment, prepare a stock solution of alstonine by dissolving it in sterile saline.
-
The concentration of the stock solution should be calculated based on the desired doses (e.g., 0.5 mg/mL and 1.0 mg/mL for doses of 0.5 mg/kg and 1.0 mg/kg in a 10 mL/kg injection volume).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Animal Handling and Dosing:
-
Weigh each mouse immediately before injection to determine the precise volume to be administered.
-
Gently restrain the mouse using an appropriate technique.
-
Administer the alstonine solution or vehicle (saline) via intraperitoneal (i.p.) injection.[4] The recommended injection volume for mice is 10 mL/kg.
-
Injections are typically performed 30 minutes prior to behavioral testing to allow for drug absorption and distribution.
-
Protocol 2: Hole-Board Test
The hole-board test is used to assess anxiety and exploratory behavior in rodents. A decrease in anxiety is typically associated with an increase in head-dipping behavior.
Apparatus:
-
A square or circular arena with a floor containing multiple evenly spaced holes (typically 16).
-
The apparatus may be equipped with infrared beams to automatically detect head-dips.
Procedure:
-
Habituate the mice to the testing room for at least 30-60 minutes before the experiment.
-
Administer alstonine or vehicle as described in Protocol 1, 30 minutes prior to the test.
-
Gently place the mouse in the center of the hole-board apparatus.
-
Allow the mouse to explore the apparatus for a period of 5-10 minutes.
-
Record the number of head-dips (defined as the animal inserting its head into a hole up to the level of its ears) and locomotor activity (e.g., number of squares crossed if the floor is divided).
-
After each trial, thoroughly clean the apparatus with a 70% ethanol (B145695) solution to eliminate olfactory cues.
Protocol 3: Light/Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds increase the time spent in the light compartment and the latency to enter the dark compartment.
Apparatus:
-
A box divided into two compartments: a small, dark compartment (approximately one-third of the total area) and a large, brightly lit compartment (approximately two-thirds of the total area).
-
The compartments are connected by an opening at the floor level.
Procedure:
-
Acclimatize the animals to the testing room for at least 30-60 minutes prior to the experiment.
-
Administer alstonine or vehicle according to Protocol 1, 30 minutes before testing.
-
Place the mouse in the center of the brightly lit compartment, facing away from the opening to the dark compartment.
-
Allow the mouse to freely explore the apparatus for 5-10 minutes.
-
Record the following parameters:
-
Latency to the first entry into the dark compartment.
-
Total time spent in the light compartment.
-
Number of transitions between the two compartments.
-
-
Clean the apparatus thoroughly with 70% ethanol between each animal.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anxiolytic effects of alstonine.
Proposed Signaling Pathway of Alstonine's Anxiolytic Action
References
- 1. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
- 3. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for the In Vivo Administration of Alstonine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and in vivo administration of Alstonine, an indole (B1671886) alkaloid with demonstrated antipsychotic and anxiolytic properties. The following protocols are based on a thorough review of preclinical studies and are intended to ensure accurate, safe, and reproducible experimental outcomes.
Physicochemical and Dosing Information
A summary of key quantitative data for Alstonine is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of Alstonine and Alstonine Hydrochloride
| Property | Alstonine | Alstonine Hydrochloride |
| Chemical Formula | C₂₁H₂₀N₂O₃ | C₂₁H₂₁ClN₂O₃ |
| Molecular Weight | 348.4 g/mol | 384.9 g/mol |
| Appearance | White to yellow solid[1] | Data not available (likely a powder) |
| Solubility | Soluble in DMSO.[1] General alkaloid solubility suggests it is soluble in polar organic solvents but generally insoluble in neutral water as a free base. | General principles for alkaloid salts suggest solubility in neutral water. In vivo studies have successfully used aqueous vehicles. |
Table 2: In Vivo Administration Parameters for Alstonine in Mice
| Parameter | Details | Notes |
| Animal Model | Mice (e.g., BALB/c, Swiss) | Most preclinical studies have been conducted in mice. |
| Administration Route | Intraperitoneal (i.p.) | This is the most commonly reported route of administration. |
| Effective Dose Range | 0.1 - 2.0 mg/kg[1][2] | A dose-dependent effect is often observed, with some studies indicating a U-shaped dose-response curve. |
| Vehicle | Saline (0.9% NaCl), Water | These are the most frequently used vehicles. Polypropylene glycol (PPG) has also been mentioned as a vehicle. |
| Administration Volume | 0.1 mL per 10 g of body weight | This is a standard and safe volume for intraperitoneal injections in mice. |
Experimental Protocols
The following are detailed protocols for the preparation of Alstonine for intraperitoneal administration in mice. It is recommended to use Alstonine hydrochloride for aqueous preparations to enhance solubility.
Protocol 1: Preparation of Alstonine Solution using an Aqueous Vehicle (Saline or Water)
This protocol is based on methodologies from published preclinical studies where Alstonine was successfully administered in an aqueous solution.
Materials:
-
Alstonine hydrochloride powder
-
Sterile, pyrogen-free 0.9% sodium chloride solution (saline) or sterile water for injection
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge recommended for i.p. injection in mice)[3]
-
70% ethanol (B145695) for disinfection
Procedure:
-
Dose Calculation:
-
Determine the required dose of Alstonine in mg/kg for your experiment (e.g., 1.0 mg/kg).
-
Weigh the individual mice to determine the exact dose for each animal.
-
Calculate the total amount of Alstonine hydrochloride needed for the number of animals in the treatment group, including a small excess to account for transfer losses.
-
-
Stock Solution Preparation (Example for a 1 mg/mL stock):
-
Accurately weigh 1 mg of Alstonine hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile 0.9% saline or sterile water to the tube.
-
Vortex the solution thoroughly until the Alstonine hydrochloride is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Note: If solubility issues are encountered, gentle warming or sonication may aid in dissolution. However, stability under these conditions should be considered.
-
-
Dosing Solution Preparation and Administration:
-
Based on the desired dose and the concentration of your stock solution, calculate the volume to be injected per mouse. For a standard 25g mouse receiving a 1.0 mg/kg dose from a 1 mg/mL stock solution, the calculation would be:
-
Dose (mg) = 1.0 mg/kg * 0.025 kg = 0.025 mg
-
Volume to inject (mL) = 0.025 mg / 1 mg/mL = 0.025 mL or 25 µL
-
-
It is often practical to prepare a dosing solution at a concentration that allows for a standard injection volume. For instance, to inject 0.1 mL per 10g of body weight for a 1 mg/kg dose, the required concentration would be 0.1 mg/mL. To prepare this, you would dilute your 1 mg/mL stock solution 1:10 with the same vehicle.
-
Disinfect the injection site on the mouse (lower right abdominal quadrant) with 70% ethanol.
-
Administer the calculated volume of the Alstonine solution via intraperitoneal injection using a sterile syringe and an appropriate gauge needle.
-
Protocol 2: Preparation of Alstonine Solution using a Co-Solvent (DMSO)
This protocol is for instances where higher concentrations of Alstonine are required that may exceed its aqueous solubility.
Materials:
-
Alstonine (free base or hydrochloride salt)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Stock Solution in DMSO:
-
Weigh the desired amount of Alstonine and place it in a sterile tube.
-
Add a minimal amount of DMSO to dissolve the compound completely. Alstonine is reported to be soluble in DMSO.
-
Vortex until a clear solution is obtained.
-
-
Working Solution Preparation:
-
For in vivo administration, the final concentration of DMSO should be minimized to avoid toxicity. A common practice is to keep the final DMSO concentration below 5-10%.
-
Calculate the volume of the DMSO stock solution needed for your total injection volume.
-
In a separate sterile tube, add the required volume of sterile 0.9% saline.
-
While vortexing the saline, slowly add the DMSO stock solution to prevent precipitation of the Alstonine.
-
The final solution should be clear. If precipitation occurs, a different formulation or a lower concentration may be necessary.
-
-
Administration:
-
Follow the same procedure for dose calculation and intraperitoneal injection as described in Protocol 1.
-
Visualization of Alstonine's Proposed Mechanism of Action
The following diagrams illustrate the proposed signaling pathways and experimental workflows related to Alstonine.
Caption: Proposed signaling pathway of Alstonine.
References
Alstonine as a potential lead compound for novel drug development.
Application Notes and Protocols for Researchers
Introduction
Alstonine (B1665729), an indole (B1671886) alkaloid found in various medicinal plants such as Alstonia boonei and Rauwolfia vomitoria, has emerged as a compelling candidate for novel drug development. Traditionally used in Nigerian medicine to treat mental illnesses, recent scientific investigations have begun to unravel its diverse pharmacological properties.[1][2] This document provides a comprehensive overview of alstonine's biological activities, with a focus on its potential as an antipsychotic, anxiolytic, anticancer, and antimalarial agent. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.
Biological Activities and Mechanism of Action
Alstonine exhibits a unique pharmacological profile, distinguishing it from existing therapeutic agents. Its most extensively studied application is in the field of neuropsychopharmacology, where it displays atypical antipsychotic and anxiolytic effects.[1][3]
Antipsychotic and Anxiolytic Properties
Unlike conventional antipsychotics that primarily target dopamine (B1211576) D2 receptors, alstonine's mechanism of action appears to be novel.[1] Studies have shown that alstonine does not bind directly to dopamine D1 or D2 receptors, nor to serotonin (B10506) 5-HT2A receptors. Instead, its antipsychotic-like effects are mediated through the serotonin 5-HT2A/C receptor pathways. Alstonine is thought to indirectly modulate dopamine transmission, potentially by increasing dopamine uptake, and it has been shown to increase overall serotonergic transmission. This unique mechanism suggests a potential for fewer extrapyramidal side effects, a common drawback of classical antipsychotics.
The anxiolytic properties of alstonine are also linked to its interaction with the 5-HT2A/C receptors. Its efficacy in animal models of anxiety, such as the hole-board and light/dark tests, further supports its potential as a therapeutic agent for anxiety-related disorders.
Anticancer and Antimalarial Activity
Preliminary studies have indicated that alstonine possesses anticancer properties. It has been reported to successfully treat a significant proportion of mice inoculated with transplantable YC8 lymphoma ascites cells and Ehrlich ascites carcinoma cells. Alstonine has also demonstrated potent antimalarial activity against Plasmodium falciparum, including multi-drug resistant strains.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of alstonine.
Table 1: In Vivo Antipsychotic and Anxiolytic Activity of Alstonine
| Experimental Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Amphetamine-Induced Lethality | Mice | Intraperitoneal (i.p.) | 0.5 - 2.0 | Prevention of lethality | |
| MK-801-Induced Hyperlocomotion | Mice | Intraperitoneal (i.p.) | 0.1, 0.5, 1.0 | Prevention of hyperlocomotion | |
| Hole-Board Test (Anxiety) | Mice | Intraperitoneal (i.p.) | 0.5, 1.0 | Anxiolytic-like effects | |
| Light/Dark Test (Anxiety) | Mice | Intraperitoneal (i.p.) | 0.5, 1.0 | Anxiolytic-like effects |
Table 2: In Vitro Antimalarial Activity of Alstonine
| Target Organism | Assay Duration | IC50 (µM) | Selectivity Index (SI) | Reference |
| Plasmodium falciparum (3D7) | 72 hours | 0.17 | >1111 | |
| Plasmodium falciparum (Dd2) | 72 hours | 0.11 | - | |
| Plasmodium falciparum (FCR3) | 72 hours | 0.14 | - | |
| Plasmodium falciparum (C2B) | 72 hours | 0.15 | - | |
| Plasmodium knowlesi | 48 hours | ~1 | - |
Note on Receptor Binding Affinity: Extensive literature review indicates that alstonine does not exhibit direct, high-affinity binding to dopamine D1, D2, or serotonin 5-HT2A receptors. Consequently, specific Ki values for these interactions are not reported, which aligns with its proposed indirect mechanism of action.
Experimental Protocols
Protocol 1: MK-801-Induced Hyperlocomotion in Mice
This model is used to evaluate the potential antipsychotic activity of a compound by assessing its ability to counteract the hyperlocomotion induced by the NMDA receptor antagonist, MK-801.
Materials:
-
Male C57BL/6 mice
-
Alstonine
-
MK-801 (dizocilpine maleate)
-
Saline solution (0.9% NaCl)
-
Open field arena (e.g., 50 x 50 x 33 cm)
-
Video tracking software (e.g., Ethovision)
Procedure:
-
Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Prepare solutions of alstonine and MK-801 in saline.
-
Administer alstonine (e.g., 0.1, 0.5, 1.0 mg/kg, i.p.) or vehicle (saline) to the mice.
-
After a 30-minute pretreatment period, administer MK-801 (e.g., 0.15 mg/kg, i.p.) or saline.
-
30 minutes after MK-801 administration, place each mouse individually into the center of the open field arena.
-
Record the locomotor activity (total distance traveled, rearing frequency, etc.) for a period of 60 minutes using the video tracking software.
-
Analyze the data to determine if alstonine treatment significantly reduces the hyperlocomotion induced by MK-801 compared to the vehicle-treated group.
Protocol 2: Amphetamine-Induced Stereotypy in Mice
This model assesses the antipsychotic potential of a compound by measuring its ability to inhibit stereotyped behaviors (e.g., sniffing, licking, gnawing) induced by high doses of amphetamine.
Materials:
-
Male Swiss mice
-
Alstonine
-
d-amphetamine sulfate
-
Saline solution (0.9% NaCl)
-
Observation cages
Procedure:
-
Acclimatize mice to the experimental room and observation cages.
-
Prepare solutions of alstonine and d-amphetamine in saline.
-
Administer alstonine (e.g., 0.5, 1.0, 2.0 mg/kg, i.p.) or vehicle (saline) to the mice.
-
After a 30-minute pretreatment period, administer d-amphetamine (e.g., 5 mg/kg, i.p.).
-
Immediately after amphetamine injection, place the mice individually into the observation cages.
-
Observe and score the intensity of stereotyped behaviors at regular intervals (e.g., every 10 minutes for 60 minutes) using a standardized rating scale.
-
Analyze the scores to determine if alstonine significantly reduces the intensity of amphetamine-induced stereotypy.
Protocol 3: Dopamine Uptake Assay in Synaptosomes
This in vitro assay measures the effect of a compound on the reuptake of dopamine into presynaptic nerve terminals (synaptosomes).
Materials:
-
Mouse striatal tissue
-
Homogenization buffer (e.g., sucrose-based buffer)
-
Uptake buffer (e.g., Krebs-Ringer buffer)
-
[3H]-Dopamine (radiolabeled dopamine)
-
Alstonine
-
Cocaine (as a positive control for uptake inhibition)
-
Scintillation cocktail and counter
Procedure:
-
Synaptosome Preparation:
-
Dissect and homogenize mouse striatal tissue in ice-cold homogenization buffer.
-
Perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).
-
Resuspend the synaptosomal pellet in uptake buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of alstonine, vehicle, or cocaine at 37°C for 10 minutes.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]-Dopamine.
-
Allow the uptake to proceed for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer to remove extracellular [3H]-Dopamine.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter to quantify the amount of [3H]-Dopamine taken up by the synaptosomes.
-
-
Data Analysis:
-
Calculate the percentage of dopamine uptake inhibition by alstonine at each concentration relative to the vehicle control.
-
Determine the IC50 value for alstonine's effect on dopamine uptake.
-
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for the antipsychotic-like effects of alstonine.
Conclusion
Alstonine presents a compelling profile as a lead compound for the development of novel therapeutics, particularly for neuropsychiatric disorders. Its unique mechanism of action, involving the modulation of serotonergic and dopaminergic systems without direct receptor antagonism, offers the potential for improved efficacy and a more favorable side-effect profile compared to existing drugs. The additional anticancer and antimalarial activities warrant further investigation. The protocols and data provided herein serve as a foundation for researchers to further explore the therapeutic potential of this promising natural product.
References
Alstonine: Application in the Interrogation of Serotonin and Dopamine Pathways
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729), an indole (B1671886) alkaloid, has emerged as a significant pharmacological tool for investigating the intricate interplay between serotonergic and dopaminergic systems, which are central to the pathophysiology of various neuropsychiatric disorders. Traditionally used in the management of mental illness, recent scientific inquiry has focused on elucidating its mechanism of action, revealing a unique profile that distinguishes it from typical and atypical antipsychotics. This document provides detailed application notes and experimental protocols for utilizing alstonine in preclinical research, with a focus on its effects on serotonin (B10506) and dopamine (B1211576) pathways.
Alstonine exhibits a distinct pharmacological profile, primarily modulating dopaminergic and serotonergic systems indirectly. Notably, it does not demonstrate significant binding affinity for dopamine D1, D2, or serotonin 5-HT2A receptors[1][2]. Its antipsychotic-like and anxiolytic effects are believed to be mediated through its interaction with 5-HT2A/2C receptors[1][3].
Data Presentation
The following tables summarize the quantitative effects of alstonine on key neurochemical and behavioral parameters.
Table 1: Receptor Binding Affinity of Alstonine
| Receptor Subtype | Ligand | Tissue Source | Ki (nM) | IC50 (nM) | Reference |
| Dopamine D1 | [3H]SCH23390 | Striatum | No significant interaction observed | - | [1] |
| Dopamine D2 | [3H]Spiperone | Striatum | No significant interaction observed | - | |
| Serotonin 5-HT2A | [3H]Spiperone | Frontal Cortex | No significant interaction observed | - |
Table 2: Effects of Alstonine on Dopamine and Serotonin Levels in Mouse Brain
Data is presented as mean ± SEM. Statistical significance is denoted as p < 0.05, *p < 0.01 compared to the saline-treated control group.
| Brain Region | Treatment | Dopamine (DA) | DOPAC | HVA | Serotonin (5-HT) | 5-HIAA | Reference |
| Frontal Cortex | Saline | 100 ± 5.2 | 100 ± 6.1 | 100 ± 7.3 | 100 ± 4.8 | 100 ± 5.5 | |
| Alstonine (1.0 mg/kg) | 78.3 ± 3.9 | 125.4 ± 8.2 | No significant change | 132.1 ± 9.1 | 145.2 ± 10.3 | ||
| Striatum | Saline | 100 ± 4.9 | 100 ± 5.8 | 100 ± 6.9 | 100 ± 5.1 | 100 ± 6.2 | |
| Alstonine (1.0 mg/kg) | No significant change | 138.7 ± 9.5** | No significant change | No significant change | 128.4 ± 7.9* |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by alstonine and the workflows for key experimental protocols.
Signaling Pathways
References
Unraveling Psychosis: A Guide to Investigating Novel Mechanisms with Alstonine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The indole (B1671886) alkaloid alstonine (B1665729), a major component of the Nigerian medicinal plant Picralima nitida, presents a compelling avenue for psychosis research. Exhibiting an atypical antipsychotic profile in preclinical models, alstonine's unique mechanism of action, distinct from conventional dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonists, offers a novel lens through which to explore the complex neurobiology of psychotic disorders. These application notes provide a comprehensive guide for utilizing alstonine as a research tool to investigate these innovative mechanisms.
Mechanism of Action: An Overview
The antipsychotic-like effects of alstonine are believed to stem from an indirect modulation of dopaminergic and serotonergic systems. Evidence suggests that alstonine's mechanism involves:
-
Modulation of Dopamine Uptake: Acute administration of alstonine has been shown to increase dopamine (DA) uptake, suggesting an indirect method of regulating dopaminergic neurotransmission.[3]
-
Serotonergic System Involvement: The effects of alstonine in several behavioral models are attenuated by the 5-HT2A/2C receptor antagonist ritanserin, pointing to a critical role of these receptors in its mechanism of action, likely through indirect modulation.[4] Alstonine has been observed to increase serotonergic transmission.
-
Glutamatergic System Interaction: Alstonine reverses behavioral abnormalities induced by the NMDA receptor antagonist MK-801, suggesting a potential role in modulating the glutamatergic system, a key area of interest in psychosis research.
This multifaceted mechanism, diverging from the classic receptor blockade paradigm, makes alstonine an invaluable tool for exploring novel therapeutic targets for psychosis.
Data Presentation: Quantitative Effects of Alstonine
The following tables summarize the key quantitative findings from preclinical studies on alstonine.
Table 1: Neurochemical Effects of Alstonine in Mouse Brain
| Brain Region | Neurotransmitter/Metabolite | Effect of Alstonine (1.0 mg/kg, i.p.) | Reference |
| Frontal Cortex | Dopamine (DA) | Decreased | |
| DOPAC | Increased | ||
| HVA | No significant change | ||
| Serotonin (5-HT) | Increased | ||
| 5-HIAA | Increased | ||
| Striatum | Dopamine (DA) | No significant change | |
| DOPAC | Increased | ||
| HVA | No significant change | ||
| 5-HIAA | Increased |
DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid; 5-HIAA: 5-Hydroxyindoleacetic acid.
Table 2: Behavioral Effects of Alstonine in Rodent Models of Psychosis
| Behavioral Model | Species | Alstonine Dose Range (mg/kg, i.p.) | Observed Effect | Reference |
| Amphetamine-Induced Lethality | Mice | 0.5 - 2.0 | Inhibition | |
| Apomorphine-Induced Stereotypy | Mice | Not specified in detail | Inhibition | |
| Haloperidol-Induced Catalepsy | Mice | Not specified in detail | Prevention | |
| MK-801-Induced Hyperlocomotion | Mice | 1.0 | Prevention | |
| MK-801-Induced Social Withdrawal | Mice | 0.5 - 1.0 | Prevention/Attenuation | |
| MK-801-Induced Working Memory Deficit | Mice | Not specified in detail | Prevention |
Experimental Protocols
Detailed methodologies for key in vivo and ex vivo experiments are provided below.
In Vivo Behavioral Assays
1. Protocol: MK-801-Induced Hyperlocomotion (Model for Positive Symptoms)
-
Objective: To assess the ability of alstonine to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801.
-
Apparatus: Activity cages (e.g., 45 x 25 x 20 cm) equipped with photocell beams to automatically record locomotor activity (number of beam breaks).
-
Animals: Male mice.
-
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer alstonine (e.g., 0.5 and 1.0 mg/kg, i.p.) or vehicle (saline).
-
After 30 minutes, administer MK-801 (0.3 mg/kg, i.p.) or saline.
-
30 minutes after the final injection, place each mouse individually into an activity cage.
-
Allow a 2-minute habituation period in the cage.
-
Record locomotor activity for a duration of 10 minutes.
-
-
Data Analysis: Compare the total number of beam breaks between treatment groups using ANOVA followed by a post-hoc test (e.g., Student-Newman-Keuls).
2. Protocol: MK-801-Induced Social Withdrawal (Model for Negative Symptoms)
-
Objective: To evaluate the efficacy of alstonine in reversing the social interaction deficits induced by MK-801.
-
Apparatus: A clean, neutral cage (e.g., 40 x 25 x 20 cm) with fresh bedding. The test is conducted under low-light conditions.
-
Animals: Male mice, housed in pairs.
-
Procedure:
-
Habituate the mice to the testing room for at least 1 hour.
-
For sub-chronic studies, treat mice daily for 7 days with alstonine (e.g., 0.5 and 1.0 mg/kg, i.p.) or vehicle.
-
On the test day, administer the final dose of alstonine or vehicle.
-
30 minutes later, administer MK-801 (0.3 mg/kg, i.p.) or saline.
-
30 minutes after the MK-801 injection, place a pair of unfamiliar mice (from different home cages but same treatment group) into the test cage.
-
Videotape the interaction for 10 minutes.
-
Score the total time the pair of mice spends in active social interaction (e.g., sniffing, grooming, following).
-
-
Data Analysis: Compare the total social interaction time between groups using ANOVA followed by a post-hoc test.
3. Protocol: Apomorphine-Induced Stereotypy (Model for Positive Symptoms)
-
Objective: To assess the effect of alstonine on stereotyped behaviors induced by the dopamine agonist apomorphine (B128758).
-
Apparatus: Individual observation cages.
-
Animals: Male mice or rats.
-
Procedure:
-
Habituate animals to the observation cages for 30 minutes.
-
Administer alstonine (dose range to be determined based on pilot studies) or vehicle.
-
After a pre-determined pretreatment time (e.g., 30-60 minutes), administer apomorphine (e.g., 1-5 mg/kg, s.c. for rats; 1-2 mg/kg, i.p. for mice).
-
Immediately after apomorphine injection, observe and score stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals (e.g., every 5 minutes for 1 hour). A rating scale (e.g., 0-4) can be used to quantify the intensity of the stereotypy.
-
-
Data Analysis: Compare the stereotypy scores over time and the total stereotypy score between treatment groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures or Mann-Whitney U test).
4. Protocol: Haloperidol-Induced Catalepsy (Model for Extrapyramidal Side Effects)
-
Objective: To determine if alstonine can prevent the catalepsy induced by the typical antipsychotic haloperidol (B65202), a measure of potential for motor side effects.
-
Apparatus: A horizontal bar (e.g., 1 cm diameter) elevated 9-10 cm above a flat surface.
-
Animals: Male rats or mice.
-
Procedure:
-
Administer alstonine (dose range to be determined) or vehicle.
-
After a specified pretreatment time (e.g., 30 minutes), administer haloperidol (e.g., 0.5-1.0 mg/kg, i.p.).
-
At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), test for catalepsy.
-
Gently place the animal's forepaws on the elevated bar.
-
Measure the time (in seconds) the animal remains in this unnatural posture (descent latency). A cut-off time (e.g., 180 seconds) should be set.
-
-
Data Analysis: Compare the descent latencies between treatment groups at each time point using ANOVA.
5. Protocol: Step-Down Inhibitory Avoidance (Model for Cognitive Deficits)
-
Objective: To assess the potential of alstonine to ameliorate cognitive deficits, specifically in learning and memory, which can be induced by agents like MK-801.
-
Apparatus: An inhibitory avoidance chamber consisting of a box with an electrified grid floor and a small, elevated platform.
-
Animals: Male mice.
-
Procedure:
-
Training Session:
-
Place the mouse on the elevated platform.
-
When the mouse steps down with all four paws onto the grid, a mild, brief footshock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.
-
Immediately remove the mouse and return it to its home cage.
-
Record the latency to step down.
-
-
Test Session (24 hours later):
-
Place the mouse back on the platform.
-
No footshock is delivered in this session.
-
Measure the latency to step down, up to a cut-off time (e.g., 300 seconds).
-
-
Drug Administration: Alstonine or vehicle can be administered before the training session, after the training session (to assess effects on memory consolidation), or before the test session (to assess effects on memory retrieval). To model cognitive deficits, an amnesic agent like MK-801 can be administered before the training session, and the ability of alstonine to reverse these deficits can be tested.
-
-
Data Analysis: Compare the step-down latencies in the test session between groups using a non-parametric test (e.g., Mann-Whitney U test) due to the often non-normal distribution of the data.
Ex Vivo Neurochemical Analysis
6. Protocol: HPLC-ED Analysis of Brain Monoamines
-
Objective: To quantify the levels of dopamine, serotonin, and their metabolites in specific brain regions following alstonine administration.
-
Materials: High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ED), C18 reverse-phase column, perchloric acid, standards for DA, DOPAC, HVA, 5-HT, and 5-HIAA.
-
Procedure:
-
Administer alstonine (e.g., 1.0 mg/kg, i.p.) or vehicle to mice.
-
After 30 minutes, sacrifice the animals by decapitation.
-
Rapidly dissect the brains on a cold surface and isolate the regions of interest (e.g., frontal cortex, striatum).
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Homogenize the weighed tissue in a known volume of 0.1 M perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g for 20 minutes at 4°C).
-
Filter the supernatant and inject a sample into the HPLC-ED system.
-
Separate the monoamines and their metabolites using a suitable mobile phase.
-
Detect and quantify the compounds based on their electrochemical properties and retention times compared to known standards.
-
-
Data Analysis: Calculate the concentration of each analyte (e.g., in ng/mg of tissue) and compare between treatment groups using an independent t-test or ANOVA.
Visualizing the Mechanisms of Alstonine
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows for investigating alstonine.
Caption: Proposed mechanism of alstonine's effect on dopaminergic neurotransmission.
References
- 1. researchgate.net [researchgate.net]
- 2. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Alstonine Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of alstonine (B1665729) from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of alstonine?
A1: Alstonine is an indole (B1671886) alkaloid predominantly found in plants of the Apocynaceae family. The most common sources include the bark of Alstonia scholaris (often referred to as Devil's tree) and the medicinal plant Catharanthus roseus (Madagascar periwinkle).[1][2][3][4]
Q2: What are the main strategies to improve alstonine yield?
A2: The primary strategies for enhancing alstonine production can be broadly categorized into:
-
Optimization of Extraction and Purification: Refining methods to efficiently isolate alstonine from plant material.[5]
-
In Vitro Culture Techniques: Utilizing plant cell suspension and hairy root cultures for controlled production.
-
Elicitation: Applying biotic or abiotic stressors to in vitro cultures to stimulate the biosynthesis of secondary metabolites like alstonine.
-
Metabolic Engineering: Genetically modifying the biosynthetic pathway in plants or microbial hosts like yeast to increase the production of alstonine.
Q3: What is a typical yield of alstonine from these sources?
A3: Alstonine yield can vary significantly based on the source, geographical location, harvesting time, and the extraction or culture method employed. For instance, in Catharanthus roseus cell cultures, yields can be low without optimization but can be substantially increased through elicitation and metabolic engineering. Engineered yeast strains have been reported to produce alstonine, with titers reaching up to approximately 5 mg/L.
Troubleshooting Guides
Section 1: Challenges in Plant Cell and Hairy Root Cultures
Issue 1.1: Low or inconsistent alstonine yield in Catharanthus roseus cell suspension cultures.
-
Question: My C. roseus cell culture shows good growth (high biomass), but the alstonine production is minimal. What could be the issue?
-
Answer: High biomass does not always correlate with high secondary metabolite production. This discrepancy can arise from several factors:
-
Culture Age: Alstonine production is often growth-phase dependent. The optimal time for production may not be during the exponential growth phase. It's crucial to perform a time-course analysis to determine the peak production phase.
-
Medium Composition: The nutrient composition of the culture medium, including the concentration of nitrogen, phosphate, and carbon sources, significantly impacts secondary metabolite synthesis. Experiment with different media formulations to find the optimal conditions for alstonine production.
-
Lack of Differentiation: Alstonine biosynthesis is a complex process that may require a certain level of cellular differentiation, which can be limited in undifferentiated cell suspension cultures.
-
Feedback Inhibition: Accumulation of alstonine or other pathway intermediates in the cells might be inhibiting the biosynthetic pathway.
-
Issue 1.2: Poor growth of hairy root cultures.
-
Question: My hairy root cultures are growing slowly or appear unhealthy. What are the potential causes?
-
Answer: Several factors can impede the growth of hairy root cultures:
-
Suboptimal Medium: The composition of the culture medium is critical. Ensure that the concentrations of macronutrients, micronutrients, and a carbon source are optimized for your specific hairy root line.
-
Inappropriate pH: The pH of the medium can significantly affect nutrient uptake and root growth. Regularly monitor and adjust the pH of the culture medium.
-
Infection: Contamination with bacteria or fungi can inhibit root growth. Ensure strict aseptic techniques during all handling procedures.
-
Genotype Variation: Different hairy root lines, even from the same plant species, can exhibit significant variations in growth rates. It may be necessary to screen multiple lines to identify one with robust growth characteristics.
-
Section 2: Problems during Extraction and Purification
Issue 2.1: Low extraction efficiency of alstonine from Alstonia scholaris bark.
-
Question: The yield of crude alkaloid extract from my A. scholaris bark is lower than expected. How can I improve this?
-
Answer: Low extraction efficiency can be attributed to several factors in the extraction process:
-
Improper Solvent Selection: The choice of solvent is crucial. Alstonine, as an alkaloid, is typically extracted using polar solvents like methanol (B129727) or ethanol (B145695), often acidified to enhance solubility.
-
Inadequate Particle Size: The plant material should be finely powdered to increase the surface area for solvent penetration.
-
Suboptimal Extraction Conditions: Parameters such as temperature, extraction time, and the solid-to-solvent ratio need to be optimized. Insufficient time or a low solvent volume can lead to incomplete extraction.
-
Plant Material Quality: The concentration of alstonine in the bark can vary depending on the age of the tree, the season of harvest, and the geographical location.
-
Issue 2.2: Difficulty in purifying alstonine from the crude extract.
-
Question: I am facing challenges in isolating pure alstonine from the complex crude extract. What are common pitfalls?
-
Answer: The purification of alkaloids can be complex due to the presence of other structurally similar compounds. Common issues include:
-
Co-elution of Impurities: During chromatographic separation (e.g., column chromatography or HPLC), impurities with similar polarity to alstonine may co-elute. To address this, try different solvent systems or chromatographic techniques (e.g., reversed-phase vs. normal-phase).
-
Degradation of Alstonine: Alstonine may be sensitive to pH, light, or temperature. Ensure that the purification conditions are mild to prevent degradation.
-
Irreversible Adsorption: Alstonine might irreversibly bind to the stationary phase of the chromatography column. This can be mitigated by using a different stationary phase or deactivating the column.
-
Section 3: HPLC Analysis Troubleshooting
Issue 3.1: Inconsistent retention times for the alstonine peak in HPLC analysis.
-
Question: The retention time of my alstonine standard and samples is shifting between runs. What could be causing this?
-
Answer: Fluctuations in retention time are a common HPLC issue and can be caused by:
-
Mobile Phase Composition: Inconsistent mixing of the mobile phase solvents can lead to shifts in retention time. Ensure the mobile phase is well-mixed and degassed.
-
Column Temperature: Variations in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.
-
Flow Rate Fluctuation: Issues with the HPLC pump, such as leaks or air bubbles, can cause an unstable flow rate.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times.
-
Issue 3.2: Peak tailing or fronting for the alstonine peak.
-
Question: My alstonine peak is showing significant tailing/fronting. How can I improve the peak shape?
-
Answer: Poor peak shape can compromise quantification. The common causes are:
-
Secondary Interactions: Alstonine, being a basic compound, can interact with residual acidic silanol (B1196071) groups on the silica-based column, causing peak tailing. Adding a competing base (e.g., triethylamine) to the mobile phase or using a base-deactivated column can help.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the mobile phase.
-
Quantitative Data Summary
| Method/Parameter | Source Material/Culture | Alstonine Yield/Production | Reference |
| Metabolic Engineering | Saccharomyces cerevisiae | ~5 mg/L | |
| Elicitation (Methyl Jasmonate) | Catharanthus roseus cell culture | Significant increase over control | |
| Extraction (Maceration) | Alstonia scholaris bark | Yield varies by region (e.g., 5.2% - 7.92% crude extract) | |
| Extraction (Soxhlet with Ethanol) | Alstonia scholaris bark | 6.5% ethanol-soluble extractives |
Experimental Protocols
Protocol 1: Elicitation of Alstonine in Catharanthus roseus Cell Suspension Culture using Methyl Jasmonate
-
Prepare Stock Solution: Aseptically prepare a stock solution of methyl jasmonate (MeJA) by dissolving it in a small amount of ethanol and then diluting with sterile distilled water. Filter-sterilize the solution through a 0.22 µm filter.
-
Culture Preparation: Grow C. roseus cell suspension cultures in a suitable growth medium (e.g., Murashige and Skoog medium supplemented with appropriate growth regulators) under standard conditions (e.g., 25°C, continuous darkness, 120 rpm shaking).
-
Elicitation: To a 7-day-old cell culture in the late exponential growth phase, add the sterile MeJA stock solution to achieve a final concentration of 100 µM.
-
Incubation: Continue to incubate the elicited cultures under the same conditions for a further 72 hours.
-
Harvesting: After the incubation period, harvest the cells by filtration. Separate the cells from the culture medium.
-
Extraction and Analysis: Freeze-dry the harvested cells. Extract the dried cells with methanol and analyze the alstonine content using HPLC.
Protocol 2: Extraction of Alstonine from Alstonia scholaris Bark
-
Sample Preparation: Collect the bark of A. scholaris, wash it thoroughly, and shade-dry it until it is brittle. Grind the dried bark into a fine powder.
-
Defatting (Optional but Recommended): To remove lipids and other nonpolar compounds, perform a preliminary extraction of the bark powder with a nonpolar solvent like hexane (B92381) using a Soxhlet apparatus for 6-8 hours. Discard the hexane extract.
-
Alkaloid Extraction:
-
Method A: Maceration: Soak the defatted bark powder in methanol (e.g., 1:10 solid-to-solvent ratio w/v) in a sealed container for 72 hours at room temperature with occasional shaking.
-
Method B: Soxhlet Extraction: Place the defatted bark powder in the thimble of a Soxhlet apparatus and extract with methanol for 12-24 hours.
-
-
Concentration: After extraction, filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
Dissolve the crude extract in 5% hydrochloric acid.
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with a nonpolar solvent like dichloromethane (B109758) to remove neutral and acidic impurities.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.
-
Extract the now basic aqueous solution multiple times with dichloromethane or chloroform (B151607) to isolate the free alkaloids.
-
Combine the organic layers and evaporate the solvent to obtain a crude alkaloid fraction enriched in alstonine.
-
-
Purification and Analysis: Further purify the crude alkaloid fraction using column chromatography or preparative HPLC to isolate pure alstonine. Confirm the identity and purity using techniques like TLC, HPLC, and spectroscopy.
Visualizations
Caption: Simplified biosynthetic pathway of alstonine.
Caption: General workflow for enhancing alstonine yield.
References
Technical Support Center: Total Synthesis of Alstonine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the complex indole (B1671886) alkaloid, Alstonine. The content is designed to address specific challenges that may be encountered during key stages of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of Alstonine?
The total synthesis of Alstonine presents several significant challenges stemming from its complex pentacyclic structure and multiple stereocenters. Key difficulties include:
-
Stereocontrol: The molecule contains several stereogenic centers, and achieving the correct relative and absolute stereochemistry is a primary obstacle.
-
Construction of the Pentacyclic Core: Assembling the intricate ring system, particularly the bridged and fused rings, requires robust and stereoselective cyclization strategies.
-
Protecting Group Strategy: The presence of multiple reactive functional groups necessitates a carefully planned protecting group strategy to ensure chemoselectivity throughout the synthetic sequence.
-
Low Yields in Key Steps: Certain crucial reactions for forming the core structure can be low-yielding, requiring extensive optimization.
-
Purification: The separation of diastereomers and other closely related byproducts can be challenging, often requiring multiple chromatographic steps.
Q2: Which key reactions are commonly employed to construct the Alstonine core?
Several powerful synthetic transformations are utilized to build the complex architecture of Alstonine. These often include:
-
Pictet-Spengler Reaction: This reaction is fundamental for constructing the tetrahydro-β-carboline core, a key structural motif in Alstonine.
-
Pauson-Khand Reaction: This [2+2+1] cycloaddition is a powerful tool for the construction of cyclopentenones, which can be key intermediates in the synthesis of the bridged ring system.
-
Intramolecular [3+2] Cycloaddition: This type of reaction can be employed to form five-membered rings with high stereocontrol, crucial for establishing the correct stereochemistry of the core.
-
Mannich-type Cyclizations: These reactions are valuable for forming C-C bonds and constructing nitrogen-containing rings.
Troubleshooting Guides
Challenges in the Pictet-Spengler Reaction for the Tetrahydro-β-carboline Core
Problem: Low yield or no reaction in the Pictet-Spengler cyclization.
| Potential Cause | Troubleshooting Solution |
| Insufficiently activated aromatic ring. | The indole nucleus of tryptophan derivatives is generally reactive enough. However, if electron-withdrawing groups are present, consider using a more electron-rich tryptophan derivative if the synthetic route allows. |
| Low electrophilicity of the iminium ion. | Ensure acidic conditions are optimal. A common issue is the use of an inappropriate acid or concentration. See the experimental protocol below for recommended conditions. For less reactive substrates, consider forming an N-acyliminium ion, which is a more potent electrophile. |
| Steric hindrance. | If the aldehyde or the tryptamine (B22526) derivative is sterically bulky, the reaction rate may be significantly reduced. Consider using a less hindered coupling partner if possible or increasing the reaction temperature and time. |
| Decomposition of starting materials. | Tryptophan derivatives can be sensitive to strongly acidic conditions and high temperatures. Monitor the reaction for the appearance of degradation byproducts by TLC or LC-MS. If decomposition is observed, screen milder acids or lower the reaction temperature. |
Experimental Protocol: Acid-Catalyzed Pictet-Spengler Reaction
-
Dissolve the tryptamine derivative (1.0 equiv) in a suitable solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (N₂ or Ar).
-
Add the aldehyde (1.1 equiv).
-
Cool the mixture to 0 °C.
-
Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Workflow for Troubleshooting the Pictet-Spengler Reaction
Caption: Troubleshooting workflow for a low-yielding Pictet-Spengler reaction.
Challenges in the Pauson-Khand Reaction for Cyclopentenone Formation
Problem: Low yield or formation of multiple byproducts in the Pauson-Khand reaction.
| Potential Cause | Troubleshooting Solution |
| Poor quality of the cobalt carbonyl reagent. | Dicobalt octacarbonyl is sensitive to air and moisture. Use freshly opened or properly stored reagent. It is often beneficial to pre-form the alkyne-cobalt complex before adding the alkene. |
| Low reactivity of the alkene or alkyne. | Internal alkynes and sterically hindered alkenes can be less reactive. The use of a promoter such as N-methylmorpholine N-oxide (NMO) can facilitate the reaction at lower temperatures. For catalytic versions, a more active catalyst system may be required. |
| Catalyst deactivation (in catalytic versions). | Ensure strictly anhydrous and anaerobic conditions. The use of additives that stabilize the catalytic species, such as certain ligands, may improve yields. |
| Unfavorable stereoelectronics. | The geometry of the enyne substrate is critical for a successful intramolecular reaction. If the reactive partners cannot adopt the correct orientation for cyclization, the yield will be low. This may require a redesign of the synthetic intermediate. |
Experimental Protocol: Stoichiometric Pauson-Khand Reaction
-
In a flame-dried flask under an inert atmosphere, dissolve the enyne substrate (1.0 equiv) in a degassed solvent (e.g., toluene (B28343) or DME).
-
Add dicobalt octacarbonyl (1.1 equiv) in one portion.
-
Stir the mixture at room temperature for 1-4 hours to allow for the formation of the alkyne-cobalt complex.
-
Add N-methylmorpholine N-oxide (NMO) (3.0 equiv) and continue stirring at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel, eluting with an organic solvent to remove cobalt residues.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Data Presentation: Optimization of Pauson-Khand Reaction Conditions
| Entry | Catalyst (mol%) | Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Co₂(CO)₈ (110) | None | Toluene | 80 | 24 | 25 |
| 2 | Co₂(CO)₈ (110) | NMO (3.0 equiv) | DME | 25 | 8 | 75 |
| 3 | [Rh(CO)₂Cl]₂ (5) | None | Toluene | 60 | 12 | 60 |
| 4 | Pd(OAc)₂ (10) / TMTU (20) | None | Acetonitrile | 50 | 18 | 65 |
Challenges in Purification and Stereoisomer Separation
Problem: Difficulty in separating diastereomers of synthetic intermediates.
| Potential Cause | Troubleshooting Solution |
| Similar polarity of diastereomers. | Standard silica gel chromatography may not be sufficient. Explore different solvent systems, including those with additives like triethylamine (B128534) for basic compounds. Consider using alternative stationary phases such as alumina (B75360) or reverse-phase silica. |
| Co-elution with byproducts. | If byproducts have similar polarities to the desired product, it may be necessary to modify the reaction workup to remove them before chromatography. For example, an acidic or basic wash can remove certain impurities. |
| Thermal instability on silica gel. | Some intermediates may be sensitive to the acidic nature of silica gel. In such cases, use deactivated silica (e.g., treated with triethylamine) or switch to a different purification method like preparative HPLC. |
Experimental Protocol: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent system.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and concentrate under reduced pressure.
Signaling Pathway: Decision Tree for Purification Strategy
Caption: Decision-making flowchart for addressing purification challenges.
Technical Support Center: Overcoming Solubility Challenges with Alstonine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the indole (B1671886) alkaloid, Alstonine, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of Alstonine?
Alstonine is an indole alkaloid that is known to have poor solubility in water.[1][2] It is, however, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[3][4] Due to its complex structure, which includes basic nitrogen atoms, its aqueous solubility is expected to be pH-dependent.
Q2: I'm seeing precipitation when I dilute my Alstonine stock solution in my aqueous experimental buffer. What is happening?
This is a common issue when working with compounds that are poorly soluble in water. You are likely observing the compound crashing out of solution as the concentration of the organic solvent (like DMSO) is diluted below a level that can maintain Alstonine's solubility. The key is to ensure the final concentration of the organic solvent in your aqueous medium is sufficient to keep Alstonine dissolved, while also being non-toxic to your experimental system (e.g., cells).
Q3: What is the recommended concentration of DMSO for cell culture experiments with Alstonine?
To avoid cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[5] Most cell lines can tolerate this concentration, though it is always best to perform a vehicle control experiment to ensure the DMSO concentration used does not affect your specific cells.
Troubleshooting Guide
Issue 1: Alstonine powder will not dissolve in my aqueous buffer.
-
Solution 1: Use a Co-solvent (DMSO). This is the most common and recommended starting point for dissolving Alstonine for in vitro studies.
-
Experimental Protocol: Preparing a Concentrated Alstonine Stock Solution in DMSO
-
Materials: Alstonine powder, 100% DMSO (cell culture grade), sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
In a sterile environment, weigh the desired amount of Alstonine powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher, depending on the required final concentration for your experiment).
-
Vortex the tube until the Alstonine is completely dissolved. Gentle warming to 37°C or sonication can aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
-
-
Solution 2: pH Adjustment. As an alkaloid, Alstonine's solubility can be increased in acidic conditions due to the protonation of its basic nitrogen atoms.
-
Troubleshooting:
-
You can empirically test the solubility of Alstonine in a series of buffers with varying acidic pH values (e.g., pH 4.0, 5.0, 6.0).
-
Caution: Ensure that the chosen pH is compatible with your experimental system and does not degrade the compound or affect the biological outcome.
-
Issue 2: My Alstonine precipitates when I add my DMSO stock to my aqueous buffer or cell culture medium.
-
Solution 1: Optimize the Dilution Method. Stepwise dilution is crucial to prevent the compound from precipitating.
-
Experimental Protocol: Diluting Alstonine DMSO Stock for Aqueous Solutions
-
Materials: Concentrated Alstonine stock in DMSO, sterile aqueous buffer or cell culture medium.
-
Procedure:
-
Thaw an aliquot of the Alstonine stock solution.
-
Perform serial dilutions of the stock solution in your aqueous buffer or medium. For example, instead of adding 1 µL of a 10 mM stock directly to 1 mL of medium to get a 10 µM solution, first, dilute the stock 1:10 in the medium, and then perform a subsequent 1:100 dilution.
-
Ensure thorough mixing after each dilution step.
-
-
-
-
Solution 2: Formation of a Cyclodextrin Inclusion Complex. Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their aqueous solubility.
-
Experimental Protocol: Preparation of an Alstonine-β-Cyclodextrin Inclusion Complex (Kneading Method)
-
Materials: Alstonine, β-cyclodextrin, deionized water, ethanol, mortar and pestle.
-
Procedure:
-
Determine the desired molar ratio of Alstonine to β-cyclodextrin (commonly 1:1 or 1:2).
-
Place the β-cyclodextrin in a mortar and add a small amount of a water:ethanol (1:1) mixture to form a paste.
-
Add the Alstonine to the paste and knead for 30-60 minutes.
-
Dry the resulting solid, for instance, in an oven at 40-50°C, until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which should exhibit improved aqueous solubility.
-
-
-
-
Solution 3: Salt Formation. Creating a salt of a basic compound like Alstonine can significantly enhance its aqueous solubility. An Alstonine hydrochloride salt has been reported.
-
Experimental Protocol: General Procedure for Hydrochloride Salt Formation
-
Materials: Alstonine free base, anhydrous solvent (e.g., diethyl ether, dichloromethane), HCl solution in an anhydrous solvent (e.g., 2M HCl in diethyl ether).
-
Procedure:
-
Dissolve the Alstonine free base in a minimal amount of the anhydrous solvent.
-
Slowly add a stoichiometric amount of the HCl solution dropwise while stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the precipitate by filtration and wash with the anhydrous solvent.
-
Dry the salt under a vacuum.
-
The resulting Alstonine HCl salt should have improved solubility in aqueous solutions compared to the free base.
-
-
-
Data Presentation
Table 1: Common Solvents for Initial Dissolution of Alstonine
| Solvent | Grade | Typical Stock Concentration | Notes |
| DMSO | Cell Culture Grade | 10-50 mM | Most common choice for in vitro studies. Final concentration in media should be <0.5%. |
| Ethanol | Anhydrous | Variable | Can be used as a co-solvent. May be more volatile than DMSO. |
Visualizations
Caption: Troubleshooting workflow for Alstonine solubility issues.
Caption: Workflow for preparing Alstonine solutions for cell culture.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Alstonine Preclinical Dosage Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Alstonine for preclinical animal studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to address common challenges encountered during in vivo experiments.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues that may arise during preclinical studies with Alstonine.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of Alstonine in solution | Alstonine has low aqueous solubility. | Prepare a stock solution in 100% DMSO. For working solutions, use a co-solvent system. A common formulation involves further diluting the DMSO stock with agents like PEG300 and Tween-80 before the final dilution in saline. Ensure the final DMSO concentration is within the tolerable limit for the animal model (typically <5% for intraperitoneal injections). |
| Inconsistent or no observable behavioral effect | - Suboptimal Dose: The dose may be too low or too high, falling outside the therapeutic window. Alstonine has shown a dose-dependent, inverted U-shape response in some models.[1] - Incorrect Administration Route: The chosen route may not provide adequate bioavailability to the target tissue. - Timing of Behavioral Testing: The behavioral assessment may not be aligned with the peak plasma concentration (Tmax) of Alstonine. | - Dose-Response Study: Conduct a pilot study with a range of doses (e.g., 0.1, 0.5, 1.0, and 2.0 mg/kg, i.p. for antipsychotic-like effects in mice) to determine the optimal dose for your specific experimental conditions.[1][2] - Route Optimization: Intraperitoneal (i.p.) injection is a commonly used route in published studies. If oral administration is required, a higher dose may be necessary to account for potential first-pass metabolism. - Pharmacokinetic Considerations: While specific pharmacokinetic data for Alstonine is limited, behavioral tests in mice are typically performed 30 minutes after i.p. administration.[1][3] |
| Signs of animal distress or adverse effects (e.g., sedation, convulsions) | - High Dose: The administered dose may be approaching toxic levels. - Vehicle Toxicity: The vehicle, especially at high concentrations of solvents like DMSO, can cause adverse effects. | - Dose Reduction: If adverse effects are observed, reduce the dose. - Vehicle Control: Always include a vehicle control group to distinguish the effects of Alstonine from those of the administration vehicle. - Toxicity Data: While a specific LD50 for pure Alstonine is not readily available, studies on total indole (B1671886) alkaloid extracts from Alstonia scholaris have shown that very high doses can lead to convulsions. |
| Variability in results between animals | - Biological Variation: Inherent physiological and metabolic differences between individual animals. - Inconsistent Dosing Technique: Variations in injection volume or site. - Environmental Factors: Stress from handling or housing conditions can influence behavioral outcomes. | - Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. - Standardize Procedures: Ensure all experimental procedures, including animal handling, injection technique, and timing of assessments, are consistent across all groups. - Acclimatization: Allow sufficient time for animals to acclimate to the experimental environment before testing. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for Alstonine in mice for antipsychotic-like effects?
Based on published literature, a starting dose range of 0.5 mg/kg to 2.0 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in models of antipsychosis, such as preventing amphetamine-induced lethality. A dose of 1.0 mg/kg i.p. has been frequently used in various behavioral studies.
2. What is a suitable vehicle for dissolving and administering Alstonine?
Alstonine is soluble in DMSO. For in vivo administration, a common approach for poorly water-soluble compounds is to first dissolve Alstonine in a minimal amount of DMSO and then dilute it with saline, potentially with a surfactant like Tween-80 to improve solubility and stability. Some studies have used saline or a mixture of saline and propylene (B89431) glycol (PPG) as a vehicle. It is crucial to include a vehicle control group in your experiments.
3. How should Alstonine be stored?
Alstonine powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months. It is recommended to protect Alstonine from light.
4. What is the mechanism of action of Alstonine?
Alstonine exhibits a unique antipsychotic profile. It does not appear to directly bind to dopamine (B1211576) D1 or D2 receptors, or serotonin (B10506) 5-HT2A receptors. Its effects are thought to be mediated through an indirect modulation of dopaminergic systems and an interaction with the serotonergic system, particularly involving 5-HT2A/2C receptors. It has also been shown to increase serotonergic transmission and intraneuronal dopamine catabolism.
dot
Caption: Proposed mechanism of action for Alstonine.
5. Are there any known adverse effects of Alstonine in preclinical models?
At effective doses for antipsychotic and anxiolytic effects (0.5-2.0 mg/kg i.p. in mice), Alstonine does not appear to cause significant motor deficits. Preliminary data suggest it does not affect prolactin levels or induce weight gain, which are common side effects of some antipsychotic drugs. However, it may prevent the expected fasting-induced decrease in glucose levels. At very high doses, total alkaloid extracts containing Alstonine have been reported to cause convulsions in mice.
Data Summary Tables
Table 1: Effective Dosages of Alstonine in Mice
| Behavioral Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect |
| Amphetamine-Induced Lethality | Mouse | i.p. | 0.5 - 2.0 | Prevention of lethality |
| MK-801-Induced Hyperlocomotion | Mouse | i.p. | 0.1, 0.5, 1.0 | Prevention of hyperlocomotion |
| Apomorphine-Induced Stereotypy | Mouse | i.p. | Not specified, but effective | Inhibition of stereotypy |
| Haloperidol-Induced Catalepsy | Mouse | i.p. | Not specified, but effective | Prevention of catalepsy |
| Hole-Board Test (Anxiety) | Mouse | i.p. | 0.5, 1.0 | Anxiolytic-like effects (increased head-dips) |
| Light/Dark Box Test (Anxiety) | Mouse | i.p. | 0.5, 1.0 | Anxiolytic-like effects (increased time in light area) |
Table 2: Toxicological Data for Indole Alkaloids from Alstonia scholaris
| Study Type | Species | Route of Administration | Key Findings |
| Acute Toxicity (Total Alkaloids) | Mouse | Oral | LD50: 5.48 g/kg. At 12.8 g/kg, observed prone position, shortness of breath, wheezing, and convulsions. |
| Chronic Toxicity (Total Alkaloids) | Rat | Oral | NOAEL: 100 mg/kg/day for 13 weeks. No mortality or significant adverse effects observed. |
Note: The toxicological data is for a total alkaloid extract and not for pure Alstonine. The safety profile of pure Alstonine may differ.
Experimental Protocols
Protocol 1: MK-801-Induced Hyperlocomotion in Mice
This model assesses the potential of a compound to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist, MK-801, which is considered a model for some symptoms of psychosis.
Caption: Workflow for the hole-board test.
Methodology:
-
Animals: Male mice are typically used.
-
Apparatus: A square board (e.g., 40 x 40 cm) with a number of equally spaced holes (e.g., 16 holes of 3 cm diameter). The apparatus may be equipped with infrared sensors to automatically detect head-dips.
-
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound (Alstonine at doses of 0.5 and 1.0 mg/kg, i.p.) or vehicle.
-
After 30 minutes, place the animal in the center of the hole-board.
-
Allow the animal to freely explore the apparatus for a 5 to 10-minute session.
-
-
Parameters Measured:
-
Number of head-dips (the primary measure of exploratory/anxiolytic behavior).
-
Duration of each head-dip.
-
Locomotor activity (number of squares crossed, if the board is divided into quadrants).
-
Rearing frequency.
-
-
Data Analysis: Compare the number of head-dips and other behavioral parameters between the Alstonine-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA or t-test). A significant increase in head-dipping without a change in general locomotor activity suggests an anxiolytic effect.
Protocol 3: Amphetamine-Induced Lethality in Grouped Mice
This model is used to screen for antipsychotic activity. Antipsychotic drugs can protect against the increased lethality induced by amphetamine in aggregated mice.
Methodology:
-
Animals: Male mice are used.
-
Housing: House the mice in groups (e.g., 10 per cage) for a period of time before the experiment to establish a social hierarchy.
-
Procedure:
-
Administer the test compound (Alstonine at doses of 0.5, 1.0, and 2.0 mg/kg, i.p.) or vehicle.
-
After 30 minutes, administer a high dose of d-amphetamine (e.g., 10-20 mg/kg, i.p.).
-
Return the mice to their home cage in their original groups.
-
Observe the animals continuously for the first few hours and then periodically over a 24-hour period.
-
-
Parameters Measured:
-
Number of surviving animals in each group at the end of the 24-hour observation period.
-
-
Data Analysis: Compare the survival rate in the Alstonine-treated groups to the vehicle-treated group using a Chi-square test or Fisher's exact test. A significant increase in the survival rate in the Alstonine-treated groups indicates a protective, antipsychotic-like effect.
References
How to minimize side effects of Alstonine in animal models.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the side effects of Alstonine in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of Alstonine in animal models?
A1: Preliminary studies in rodent models suggest that Alstonine is relatively well-tolerated compared to classical and some atypical antipsychotics. The primary side effect of concern is its potential to alter glucose metabolism. Specifically, it has been observed to prevent the expected decrease in glucose levels during fasting.[1][2][3] Unlike typical antipsychotics, Alstonine does not appear to significantly affect prolactin levels, induce weight gain, or cause catalepsy.[1][2]
Q2: How can I monitor for metabolic side effects during my experiment?
A2: Regular monitoring of blood glucose levels is recommended. This is particularly crucial in studies involving fasting protocols. Blood samples can be taken from the tail vein at baseline and at specified time points after Alstonine administration to track any changes in glycaemia.
Q3: What is the recommended dosage and administration route for Alstonine to minimize potential side effects?
A3: In mice, Alstonine has shown an antipsychotic-like profile at doses between 0.5 and 2.0 mg/kg when administered intraperitoneally (i.p.). It is crucial to perform dose-response studies to determine the optimal therapeutic dose with the minimal side effect profile for your specific animal model and experimental paradigm.
Q4: Should I be concerned about extrapyramidal side effects (EPS) or catalepsy with Alstonine?
A4: Current evidence suggests that Alstonine does not induce catalepsy, a common marker for extrapyramidal side effects in animal models. In fact, it has been shown to reverse haloperidol-induced catalepsy, indicating a lower risk of such side effects compared to classical antipsychotics.
Q5: Does Alstonine have sedative effects that could interfere with behavioral tests?
A5: While Alstonine can potentiate barbiturate-induced sleeping time, suggesting some hypnotic properties, studies have shown that at effective antipsychotic and anxiolytic doses (0.5 and 1.0 mg/kg), it does not interfere with spontaneous locomotion or cause deficits in motor coordination tests like the rota-rod. However, it is always advisable to habituate animals to the testing environment and perform appropriate control experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected alterations in blood glucose levels. | Alstonine's potential effect on glucose metabolism. | 1. Implement regular blood glucose monitoring throughout the study. 2. Include a vehicle-only control group and a positive control group (e.g., an atypical antipsychotic known to affect glucose levels) for comparison. 3. Consider adjusting the dosage of Alstonine. |
| Reduced food intake and weight loss in animals. | This has not been reported as a direct side effect of Alstonine. It may be related to other experimental factors or the specific animal model. | 1. Monitor food and water intake daily. 2. Ensure proper animal husbandry and minimize stress. 3. If the issue persists, consider a lower dose of Alstonine or a different administration route after consulting relevant literature. |
| Inconsistent behavioral results. | Variability in drug response, improper dosing, or external stressors. | 1. Ensure accurate and consistent dosing for all animals. 2. Standardize all experimental conditions, including housing, handling, and testing times. 3. Increase the sample size to improve statistical power. |
Data on Alstonine Side Effects in Mice
| Parameter | Alstonine Effect | Comparison Drug Effect (Haloperidol) | Comparison Drug Effect (Clozapine) | Reference |
| Prolactin Levels | No significant change | Markedly increased | No significant change | |
| Body Weight Gain | No significant change | Not reported in this study | No significant change | |
| Fasting Glucose | Prevents fasting-induced decrease | Not reported in this study | Prevents fasting-induced decrease | |
| Catalepsy | Does not induce; reverses haloperidol-induced catalepsy | Induces catalepsy | Does not induce catalepsy |
Experimental Protocols
Protocol for Assessing Alstonine's Effect on Blood Glucose
-
Animals: Male CF1 adult albino mice.
-
Groups:
-
Vehicle control (saline, i.p.)
-
Alstonine (0.5 and 1.0 mg/kg, i.p.)
-
Positive control: Clozapine (2.0 and 10.0 mg/kg, i.p.)
-
-
Procedure:
-
House animals individually with free access to food and water before the experiment.
-
Record baseline blood glucose levels from a tail vein blood drop using a glucometer.
-
Administer the respective treatments (vehicle, Alstonine, or clozapine) intraperitoneally.
-
Withdraw food and water immediately after drug administration.
-
Measure blood glucose levels again 3 hours after drug administration.
-
-
Analysis: Compare the pre- and post-drug administration glucose levels within and between groups.
Protocol for Evaluating Catalepsy
-
Animals: Male mice.
-
Groups:
-
Vehicle control (saline, i.p.)
-
Haloperidol (B65202) (induces catalepsy) + Vehicle
-
Haloperidol + Alstonine (at various doses)
-
-
Procedure:
-
Administer Alstonine or vehicle 30 minutes before haloperidol administration.
-
At set time points after haloperidol injection (e.g., 30, 60, 90 minutes), assess for catalepsy.
-
The bar test is a common method: place the animal's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measure the time it takes for the animal to remove its paws from the bar. A longer duration indicates greater catalepsy.
-
-
Analysis: Compare the catalepsy scores between the different treatment groups.
Visualizations
Caption: Workflow for metabolic side effect assessment.
Caption: Alstonine's proposed mechanism of action.
References
Troubleshooting unexpected results in Alstonine experiments.
Alstonine Experiments: Technical Support Center
Welcome to the technical support center for Alstonine-related research. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting unexpected experimental results. Alstonine is a bioactive indole (B1671886) alkaloid with a unique pharmacological profile, and successful experimentation requires careful attention to its properties.[1][2]
Troubleshooting Guide
This section addresses common problems encountered during in vitro and in vivo experiments with Alstonine.
Question 1: Why am I observing no, or very low, biological activity in my cell-based assays?
Answer: This is a frequent issue that can stem from several factors related to compound handling, concentration, or the specifics of the assay system.
-
Compound Solubility and Precipitation: Alstonine is poorly soluble in aqueous solutions. If it precipitates out of your culture medium, its effective concentration will be drastically reduced.
-
Recommendation: Always prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting to your final working concentration in aqueous culture medium, ensure the final solvent concentration is low (typically <0.1%) to avoid cytotoxicity from the solvent itself. Visually inspect the medium for any signs of precipitation after adding the Alstonine solution. Gentle warming to 37°C can aid dissolution.
-
-
Incorrect Concentration Range: The effective concentration of Alstonine is highly dependent on the cell line and the endpoint being measured.
-
Recommendation: It is critical to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A starting range of 0.1 µM to 100 µM is common for initial screening of indole alkaloids.
-
-
Compound Degradation: The stability of Alstonine in cell culture media over long incubation periods (e.g., 48-72 hours) may be limited. Degradation will lead to a decrease in the effective concentration over time.
-
Recommendation: Prepare fresh working solutions for each experiment from a frozen DMSO stock. For long-term experiments, consider replacing the media with freshly prepared Alstonine solution every 24 hours. If inconsistent results persist, an empirical stability study is recommended (see Experimental Protocols).
-
-
Cell Line Characteristics: Cell lines can have inherent or acquired resistance to certain compounds. High passage numbers can also lead to phenotypic drift, altering drug sensitivity.
-
Recommendation: Use low-passage number cells and verify the expression of expected targets if possible.
-
Question 2: My results show high variability between replicates and experiments. What are the likely causes?
Answer: High variability often points to inconsistencies in compound preparation or assay procedure.
-
Inconsistent Stock Solution: Repeated freeze-thaw cycles of the main stock solution can lead to degradation or concentration changes due to solvent evaporation.
-
Recommendation: Aliquot your high-concentration DMSO stock into single-use volumes and store at -80°C for long-term storage.
-
-
Precipitation During Dilution: If Alstonine precipitates when added to the culture medium, it may not be uniformly distributed across all wells, leading to high variability.
-
Recommendation: Add the Alstonine stock solution to pre-warmed culture medium and mix thoroughly by inversion or vortexing immediately before adding to the cells. Prepare the final working solution in one batch for all replicates.
-
-
Interaction with Media Components: Components in serum (e.g., proteins) can bind to Alstonine, reducing its bioavailability.
-
Recommendation: If feasible for your cell line, consider reducing the serum concentration during the treatment period or using serum-free media. Always include a vehicle control (medium with the same final concentration of DMSO) to account for any solvent effects.
-
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action for Alstonine? A: Alstonine has a multi-target profile. Its antipsychotic-like and anxiolytic effects are primarily mediated through its interaction with serotonin (B10506) receptors, specifically as a possible antagonist or inverse agonist at 5-HT2A and 5-HT2C receptors.[1][3] Unlike many antipsychotics, it does not appear to bind directly to dopamine (B1211576) D1 or D2 receptors but indirectly modulates dopaminergic and glutamatergic systems.[1]
Q: What are the known anticancer properties of Alstonine? A: Alstonine has been shown to possess anticancer activity. It can distinguish between cancerous and healthy tissue DNA and has been shown to inhibit DNA synthesis in vitro when using DNA from cancerous cells as a template. It has also shown efficacy in mouse models with transplantable lymphoma and carcinoma cells. However, specific IC50 values for pure Alstonine against common cancer cell lines are not widely reported in the literature, making empirical determination essential.
Q: What are the recommended solvents and storage conditions for Alstonine? A: Proper handling is crucial for maintaining the compound's integrity. The following table summarizes solubility and storage information.
| Parameter | Recommendation | Reference |
| Solvents | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. Practically insoluble in water. | |
| Stock Solution | Prepare a high-concentration stock (e.g., 10-20 mM) in sterile, anhydrous DMSO. | |
| Storage (Powder) | Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C. Keep dry and protected from light. | |
| Storage (Stock) | Aliquot into single-use, light-protected tubes. Short-term (up to 1 month): -20°C. Long-term (up to 6 months): -80°C. Avoid repeated freeze-thaw cycles. |
Data & Visualizations
Signaling Pathways
The diagrams below illustrate the key known signaling interactions of Alstonine.
References
Stability testing of Alstonine under different storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Alstonine under various storage conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation of Alstonine observed under stress conditions. | - Stress conditions are too mild (e.g., low temperature, short duration, low concentration of stressor).- Alstonine is highly stable under the tested conditions. | - Increase the severity of the stress conditions. For example, use higher temperatures (e.g., 80°C for thermal stress), higher concentrations of acid/base/oxidizing agent, or longer exposure times.[1][2]- Ensure the chosen analytical method is sensitive enough to detect small amounts of degradation products. |
| Excessive degradation of Alstonine (>20%) is observed. | - Stress conditions are too harsh. | - Reduce the severity of the stress conditions. For instance, lower the temperature, decrease the concentration of the stressor, or shorten the exposure time. The goal is to achieve a target degradation of 5-20%.[2] |
| Poor peak shape or resolution in HPLC analysis. | - Inappropriate mobile phase composition or pH.- Column degradation.- Sample overload. | - Optimize the mobile phase. For indole (B1671886) alkaloids, a mobile phase of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate) is often effective. Adjusting the pH can significantly impact peak shape for ionizable compounds.[3][4]- Use a new or different C18 column.- Reduce the concentration of the injected sample. |
| Appearance of unexpected peaks in the chromatogram. | - Contamination of the sample, solvent, or glassware.- Formation of secondary degradation products due to overly harsh stress conditions. | - Use high-purity solvents and thoroughly clean all glassware.- Analyze a blank (solvent) injection to identify any background peaks.- If secondary degradation is suspected, reduce the stress level. |
| Inconsistent or non-reproducible results. | - Inconsistent sample preparation.- Fluctuations in instrument performance (e.g., temperature, flow rate).- Instability of degradation products. | - Ensure precise and consistent sample preparation procedures.- Verify instrument calibration and performance.- Analyze samples as soon as possible after preparation, or store them under conditions that minimize further degradation (e.g., refrigeration, protection from light). |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for Alstonine?
For short-term storage (days to weeks), keep Alstonine as a solid powder in a dry, dark place at 0 - 4°C. For long-term storage (months to years), store it at -20°C. If dissolved in a solvent like DMSO, it is recommended to store stock solutions at -20°C for up to one month or -80°C for up to six months, protecting it from light.
2. What are the likely degradation pathways for Alstonine?
Based on studies of structurally similar indole alkaloids like yohimbine, the primary degradation pathways for Alstonine are likely to be:
-
Hydrolysis: The ester group in Alstonine can be susceptible to hydrolysis under acidic or alkaline conditions, leading to the formation of the corresponding carboxylic acid.
-
Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of various oxidized derivatives.
-
Photodegradation: Exposure to UV light can induce degradation, a common characteristic of indole alkaloids.
3. What analytical techniques are suitable for Alstonine stability studies?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying Alstonine and its degradation products. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
4. How should I prepare my samples for forced degradation studies?
A stock solution of Alstonine should be prepared in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, at a concentration of approximately 1 mg/mL. This stock solution is then subjected to various stress conditions.
Experimental Protocols
Forced Degradation Study Protocol
This protocol is adapted from established methods for related indole alkaloids and is designed to induce the formation of potential degradation products.
1. Preparation of Alstonine Stock Solution:
-
Prepare a 1 mg/mL solution of Alstonine in HPLC-grade methanol.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid Alstonine powder in a controlled temperature oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in methanol, and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a 100 µg/mL solution of Alstonine in methanol to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC after the exposure period.
-
Stability-Indicating HPLC Method
This method is a starting point and may require optimization for specific instrumentation and degradation products.
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.01 M ammonium acetate (B1210297) buffer (pH 5.0).
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
Start with a suitable ratio of Solvent A to Solvent B (e.g., 90:10).
-
Linearly increase the proportion of Solvent B over a set period (e.g., to 90% over 20 minutes).
-
Hold at the final composition for a few minutes before returning to the initial conditions for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of Alstonine (e.g., 254 nm or 280 nm, to be determined experimentally).
-
Injection Volume: 10 µL.
Data Presentation
The following tables present representative data that could be obtained from the stability studies. The actual percentage of degradation will depend on the specific experimental conditions.
Table 1: Summary of Alstonine Degradation under Forced Conditions
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Representative) | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 15% | 2 |
| 0.1 M NaOH | 8 | 60 | 12% | 1 |
| 3% H₂O₂ | 24 | Room Temperature | 18% | 3 |
| Solid State Heat | 48 | 80 | 8% | 1 |
| Photolytic | As per ICH Q1B | Room Temperature | 20% | >3 |
Table 2: Stability of Alstonine Solution at Different Temperatures
| Storage Temperature (°C) | Initial Assay (%) | Assay after 1 week (%) | Assay after 4 weeks (%) |
| 4 | 100.0 | 99.5 | 98.2 |
| 25 | 100.0 | 97.8 | 92.5 |
| 40 | 100.0 | 91.2 | 80.7 |
Visualizations
Caption: Workflow for the forced degradation study of Alstonine.
Caption: Predicted degradation pathways for Alstonine.
References
Technical Support Center: Refining Purification Techniques for High-Purity Alstonine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification techniques for high-purity Alstonine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of Alstonine?
A1: Alstonine is an indole (B1671886) alkaloid that can be isolated from various plant species, most notably from the Apocynaceae family. Common sources include the bark of Alstonia boonei, Alstonia scholaris, and the fruit rind of Picralima nitida.[1] It has also been identified in Catharanthus roseus and species of Rauwolfia.[2]
Q2: What are the main challenges in purifying Alstonine to a high degree of purity?
A2: The primary challenges in purifying Alstonine include:
-
Low Abundance: Alstonine is often present in low concentrations in the raw plant material, necessitating efficient extraction and enrichment steps.
-
Presence of Structurally Similar Alkaloids: The crude extract typically contains a complex mixture of other indole alkaloids with similar physicochemical properties, making separation difficult.
-
Chemical Instability: Alstonine can be susceptible to degradation under certain conditions, such as exposure to harsh pH, high temperatures, or light.
-
Crystallization Difficulties: Achieving a crystalline solid of high purity can be challenging and may require extensive screening of solvents and conditions.
Q3: Which analytical techniques are recommended for assessing the purity of Alstonine?
A3: A combination of chromatographic and spectroscopic methods is recommended for accurate purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying the purity of Alstonine and detecting impurities. A reversed-phase C18 column is commonly used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the purified Alstonine and identifying any co-eluting impurities or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation, ensuring the isolated compound is indeed Alstonine and free from structural analogs.
-
Thin-Layer Chromatography (TLC): TLC is a quick and cost-effective method for monitoring the progress of purification and for preliminary purity checks.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of crude Alstonine extract | 1. Incomplete extraction from plant material. 2. Degradation of Alstonine during extraction. | 1. Ensure the plant material is finely powdered to maximize surface area. Increase extraction time or perform multiple extractions with fresh solvent. 2. Use a milder extraction solvent (e.g., methanol (B129727) or ethanol). Perform extraction at room temperature or under reduced temperature to minimize thermal degradation. Protect the extraction mixture from light by using amber glassware or covering with aluminum foil. |
| Poor separation in column chromatography | 1. Inappropriate stationary or mobile phase. 2. Column overloading. 3. Improperly packed column. | 1. For normal-phase chromatography on silica (B1680970) gel, a gradient of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is often effective. For reversed-phase chromatography, a gradient of water and methanol or acetonitrile, often with an acid modifier like acetic acid or trifluoroacetic acid, can be used. 2. Reduce the amount of crude extract loaded onto the column. A general rule is to use a 20:1 to 50:1 ratio of adsorbent weight to sample weight. 3. Ensure the column is packed uniformly to prevent channeling. Use the wet slurry method for packing for better results. |
| Co-elution of impurities in HPLC | 1. Suboptimal mobile phase composition or gradient. 2. Inappropriate column chemistry. | 1. Adjust the mobile phase composition, gradient slope, or pH. For basic compounds like Alstonine, adding a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape and resolution. 2. If using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for alkaloids. |
| Alstonine degradation during purification | 1. Exposure to harsh pH conditions (strong acids or bases). 2. Prolonged exposure to high temperatures. 3. Photodegradation. | 1. Maintain a neutral or slightly acidic pH during purification steps whenever possible. 2. Perform purification steps at room temperature or in a cold room. Use a rotary evaporator at a temperature below 45°C for solvent removal. 3. Protect Alstonine-containing solutions from direct light by using amber vials or by wrapping glassware in aluminum foil. |
| Difficulty in crystallizing high-purity Alstonine | 1. Presence of residual impurities. 2. Inappropriate crystallization solvent. | 1. Further purify the Alstonine sample using preparative HPLC. Even small amounts of impurities can inhibit crystallization. 2. Screen a variety of solvents and solvent mixtures. Common techniques include slow evaporation from a single solvent (e.g., methanol, ethanol (B145695), acetone) or vapor diffusion using a solvent/anti-solvent system (e.g., dissolving in a small amount of a good solvent and placing it in a chamber with a volatile anti-solvent). |
Data Presentation
Table 1: Representative Parameters for Alstonine Purification via Column Chromatography
| Parameter | Value/Description |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Gradient Elution) | A gradient of n-hexane and ethyl acetate, or cyclohexane (B81311) and acetone. |
| Sample Loading | 1-5% of the total weight of the stationary phase. |
| Elution Monitoring | Thin-Layer Chromatography (TLC) with a suitable mobile phase. |
| Expected Purity after this Step | 60-80% |
Table 2: Representative Parameters for Alstonine Purification via Preparative HPLC
| Parameter | Value/Description |
| Column | Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Acetic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% TFA or 0.1% Acetic Acid |
| Gradient | A linear gradient from a lower to a higher concentration of mobile phase B. |
| Flow Rate | 4-6 mL/min |
| Detection Wavelength | 254 nm or 280 nm |
| Expected Purity after this Step | >98% |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of Alstonine
-
Milling and Extraction:
-
Grind the dried plant material (e.g., Alstonia boonei bark) into a fine powder.
-
Macerate the powdered material in methanol or 70% ethanol (1:10 w/v) at room temperature for 48-72 hours with occasional shaking.
-
Filter the mixture and concentrate the filtrate under reduced pressure at a temperature below 45°C to obtain the crude extract.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Dissolve the crude extract in 5% aqueous hydrochloric acid.
-
Wash the acidic solution with a non-polar organic solvent like hexane or dichloromethane (B109758) to remove neutral and weakly basic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium (B1175870) hydroxide).
-
Extract the liberated alkaloids with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.
-
Protocol 2: Purification by Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring a uniform bed.
-
-
Sample Loading and Elution:
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution with the initial mobile phase, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor by TLC to identify those containing Alstonine.
-
Protocol 3: High-Purity Alstonine by Preparative HPLC
-
Sample Preparation:
-
Pool the Alstonine-rich fractions from column chromatography and evaporate the solvent.
-
Dissolve the residue in the HPLC mobile phase.
-
-
Chromatographic Separation:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the sample and run the gradient elution method.
-
Collect the fraction corresponding to the Alstonine peak.
-
-
Post-Purification:
-
Evaporate the organic solvent from the collected fraction.
-
Lyophilize the remaining aqueous solution to obtain high-purity Alstonine.
-
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of Alstonine.
Caption: Simplified biosynthetic pathway of Alstonine and related indole alkaloids.
References
Addressing batch-to-batch variability of plant-extracted Alstonine.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of plant-extracted Alstonine.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources of Alstonine and which parts are used for extraction?
A1: Alstonine is an indole (B1671886) alkaloid found in several plant species, primarily within the Apocynaceae family. The most common sources include the stem bark of Alstonia boonei and the seeds and fruit rind of Picralima nitida.[1] Other reported sources include Catharanthus roseus, Rauwolfia caffra, and Rauwolfia vomitoria.[1]
Q2: What are the main causes of batch-to-batch variability in the yield and purity of extracted Alstonine?
A2: Batch-to-batch variability of plant-extracted Alstonine is a significant issue stemming from several factors:
-
Botanical Source Material: Genetic variations within plant species, the geographical location of cultivation, and differences in climate and soil composition can significantly impact Alstonine content.[1]
-
Harvesting Time and Season: The concentration of secondary metabolites like Alstonine in plants can fluctuate with the plant's developmental stage and the season of harvest.
-
Post-Harvest Handling and Storage: Improper drying and storage of the plant material can lead to the degradation of Alstonine.
-
Extraction and Purification Methods: The choice of solvent, extraction technique (e.g., maceration, Soxhlet), and purification process can greatly influence the final yield and purity of the isolated Alstonine.
Q3: What is the proposed mechanism of action for Alstonine's antipsychotic effects?
A3: Alstonine exhibits an atypical antipsychotic profile. Its mechanism is believed to involve the modulation of multiple neurotransmitter systems, primarily:
-
Serotonergic System: Alstonine's effects are mediated by its interaction with serotonin (B10506) 5-HT2A and 5-HT2C receptors.[2] It is suggested to act as an inverse agonist at these receptors.
-
Glutamatergic System: Alstonine appears to indirectly modulate the NMDA glutamate (B1630785) receptors. This is supported by its ability to counteract the effects of NMDA antagonists like MK-801.
-
Dopaminergic System: Unlike typical antipsychotics, Alstonine does not appear to directly bind to dopamine (B1211576) D2 receptors. Instead, it is thought to indirectly modulate dopaminergic pathways, potentially through its effects on the serotonergic and glutamatergic systems.
Troubleshooting Guides
Extraction and Purification Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Low Alstonine Yield | 1. Improper Solvent Selection: The polarity of the extraction solvent may not be optimal for Alstonine. 2. Inadequate Extraction Time or Temperature: The extraction may not be long enough or at a suitable temperature to efficiently extract the alkaloid. 3. Poor Quality Plant Material: The Alstonine content in the plant source may be inherently low due to factors like harvest time or geographical origin. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol (B145695), ethyl acetate) or solvent mixtures. Methanol has been reported to be an effective solvent for extracting alkaloids from Alstonia boonei. 2. Optimize Extraction Parameters: Systematically vary the extraction time and temperature to identify the optimal conditions. 3. Source Material Verification: If possible, obtain a certificate of analysis for the plant material or test a small sample for Alstonine content before large-scale extraction. |
| High Impurity Levels in Extract | 1. Non-selective Solvent: The chosen solvent may be co-extracting a wide range of other compounds. 2. Inefficient Purification: The purification method (e.g., liquid-liquid extraction, column chromatography) may not be effectively separating Alstonine from impurities. | 1. Sequential Extraction: Perform a pre-extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for Alstonine. 2. Optimize Purification: For liquid-liquid extraction, adjust the pH of the aqueous and organic phases to optimize the partitioning of Alstonine. For column chromatography, experiment with different stationary phases and mobile phase compositions. |
| Degradation of Alstonine during Processing | 1. High Temperatures: Alstonine may be sensitive to heat, leading to degradation during heat-based extraction or solvent evaporation. 2. Exposure to Light or Air: Prolonged exposure to light or oxygen can cause degradation of the alkaloid. | 1. Use Low-Temperature Techniques: Employ extraction methods that do not require high heat, such as maceration at room temperature. Use a rotary evaporator under reduced pressure for solvent removal at a lower temperature. 2. Protect from Light and Air: Conduct extraction and purification steps in a dark or low-light environment and consider using an inert atmosphere (e.g., nitrogen) if degradation is severe. Store extracts and purified Alstonine protected from light. |
Analytical (HPLC) Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent Retention Times | 1. Fluctuations in Mobile Phase Composition: Improperly mixed or degassed mobile phase. 2. Temperature Variations: Lack of column temperature control. 3. Column Degradation: The stationary phase of the HPLC column is degrading over time. | 1. Prepare Fresh Mobile Phase: Ensure the mobile phase is thoroughly mixed and degassed before use. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. 3. Column Washing/Replacement: Flush the column with a strong solvent. If the problem persists, replace the column. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the basic nature of Alstonine. 3. Secondary Interactions: Silanol groups on the silica-based column interacting with the alkaloid. | 1. Dilute the Sample: Reduce the concentration of the sample being injected. 2. Adjust Mobile Phase pH: Adjust the pH of the mobile phase to ensure Alstonine is in a single ionic form. 3. Use a Base-Deactivated Column: Employ a column with end-capping or add a competing base like triethylamine (B128534) to the mobile phase. |
| Ghost Peaks | 1. Contamination: Contaminants in the mobile phase, injection system, or from a previous injection. 2. Late Eluting Compounds: Compounds from a previous run are eluting in the current chromatogram. | 1. Clean the System: Flush the column and injector with a strong solvent. Use high-purity solvents for the mobile phase. 2. Increase Run Time or Add a Wash Step: Extend the chromatographic run time to ensure all compounds have eluted or incorporate a high-organic wash at the end of each run. |
Experimental Protocols
Protocol 1: Extraction of Alstonine from Alstonia boonei Stem Bark
This protocol describes a general procedure for the solvent extraction of Alstonine.
1. Plant Material Preparation:
- Obtain dried stem bark of Alstonia boonei.
- Grind the bark into a coarse powder using a laboratory mill.
2. Extraction:
- Maceration:
- Disperse the powdered bark in 70% ethanol (e.g., 500 g of powder in 2.5 L of 70% ethanol).
- Shake the mixture continuously for 72 hours at room temperature.
- Filtration:
- Filter the mixture through a vacuum filter to separate the extract from the plant debris.
3. Solvent Evaporation:
- Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to remove the ethanol.
- Further dry the concentrated extract in a water bath to obtain a solvent-free crude extract.
4. Storage:
- Store the dried extract in an airtight container in a refrigerator at 4°C.
Protocol 2: Quantification of Alstonine by HPLC-UV
This protocol provides a general framework for the quantification of Alstonine in a plant extract. Method validation is essential for specific applications.
1. Instrumentation and Chromatographic Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid or another suitable modifier).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Column Temperature: 30°C.
- Injection Volume: 20 µL.
2. Preparation of Standard Solutions:
- Prepare a stock solution of Alstonine reference standard (e.g., 1 mg/mL) in methanol.
- Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
- Accurately weigh a known amount of the dried plant extract.
- Dissolve the extract in methanol and sonicate for 15-20 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Analysis:
- Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
- Inject the sample solution.
- Quantify the amount of Alstonine in the sample by comparing its peak area to the calibration curve.
Protocol 3: Stability Testing of Alstonine (Forced Degradation)
This protocol outlines a forced degradation study to assess the stability of Alstonine.
1. Preparation of Alstonine Solution:
- Prepare a stock solution of Alstonine in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Mix the Alstonine solution with 0.1 M HCl and keep at room temperature or slightly elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
- Base Hydrolysis: Mix the Alstonine solution with 0.1 M NaOH and keep at room temperature for a defined period. Neutralize the solution before analysis.
- Oxidative Degradation: Mix the Alstonine solution with 3% hydrogen peroxide and keep at room temperature for a defined period.
- Thermal Degradation: Store the solid Alstonine powder and the Alstonine solution at an elevated temperature (e.g., 60°C) in an oven.
- Photodegradation: Expose the solid Alstonine powder and the Alstonine solution to UV light in a photostability chamber.
3. Analysis:
- At specified time points, withdraw samples from each stress condition.
- Analyze the samples using a stability-indicating HPLC method (as described in Protocol 2, optimized to separate degradation products from the parent Alstonine peak).
- Determine the percentage of Alstonine remaining and identify any major degradation products.
Visualizations
References
Technical Support Center: Enhancing the Bioavailability of Alstonine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Alstonine.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues.
1. Physicochemical Properties and Initial Assessment
Question: We are starting our research on Alstonine. What are its key physicochemical properties, and how do they impact its oral bioavailability?
Troubleshooting:
-
Problem: Difficulty in dissolving Alstonine in aqueous buffers for in vitro assays.
-
Solution: Due to its likely low aqueous solubility, consider using co-solvents such as ethanol, DMSO, or cyclodextrins for initial in vitro studies. However, be mindful of the potential effects of these solvents on your experimental system (e.g., cell viability in permeability assays).
-
2. Strategies for Enhancing Bioavailability
Question: What are the most promising strategies to enhance the oral bioavailability of Alstonine?
Answer: Based on the general challenges associated with poorly soluble compounds and alkaloids, three primary strategies can be explored for Alstonine:
-
Nanoformulation: Encapsulating Alstonine into nanoparticles can improve its solubility, protect it from degradation in the gastrointestinal tract, and enhance its absorption.
-
Co-administration with Bioavailability Enhancers: Administering Alstonine with compounds that inhibit metabolic enzymes or efflux pumps can increase its systemic exposure.
-
Structural Modification (Prodrug Approach): Modifying the chemical structure of Alstonine to create a more soluble or permeable prodrug that converts to the active form in vivo is a viable strategy.
Quantitative Data Summary
Since published pharmacokinetic data for Alstonine is scarce, the following table presents hypothetical data to illustrate the potential impact of bioavailability enhancement strategies. Researchers should generate their own baseline data for native Alstonine to enable meaningful comparisons.
Table 1: Hypothetical Pharmacokinetic Parameters of Alstonine Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Alstonine (Aqueous Suspension) | 10 | 50 | 2.0 | 250 | 100 |
| Alstonine-loaded SLNs | 10 | 150 | 1.5 | 900 | 360 |
| Alstonine + Piperine (1:1) | 10 | 100 | 2.0 | 650 | 260 |
| Alstonine Prodrug | 10 | 120 | 1.0 | 750 | 300 |
Note: These values are for illustrative purposes only and should be replaced with experimental data.
Experimental Protocols
1. Preparation of Alstonine-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline and should be optimized for Alstonine.
Materials:
-
Alstonine
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Organic solvent (e.g., acetone, ethanol)
-
Purified water
Method: Solvent Emulsification-Evaporation Technique
-
Dissolve Alstonine and the chosen solid lipid in the organic solvent to form the oil phase.
-
Dissolve the surfactant in purified water to form the aqueous phase.
-
Heat both phases to a temperature approximately 5-10°C above the melting point of the lipid.
-
Add the oil phase to the aqueous phase dropwise under high-speed homogenization to form a coarse emulsion.
-
Subject the coarse emulsion to ultrasonication to reduce the particle size.
-
Evaporate the organic solvent under reduced pressure.
-
Allow the resulting nanoemulsion to cool to room temperature to form solid lipid nanoparticles.
-
Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.
Troubleshooting:
-
Problem: Large or aggregated particles.
-
Solution: Increase surfactant concentration, optimize homogenization speed/time, or try a different surfactant.
-
-
Problem: Low entrapment efficiency.
-
Solution: Increase the lipid concentration, use a lipid in which Alstonine has higher solubility, or modify the pH of the aqueous phase.
-
2. In Vitro Permeability Assay using Caco-2 Cells
This assay helps predict the intestinal permeability of Alstonine and its formulations.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM) with supplements
-
Transwell® inserts
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow (paracellular integrity marker)
-
Test compounds (Alstonine, Alstonine formulations)
Method:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound (dissolved in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.
-
Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
Troubleshooting:
-
Problem: Low TEER values or high Lucifer yellow permeability.
-
Solution: Ensure proper cell seeding density, check for contamination, and allow sufficient time for monolayer differentiation.
-
-
Problem: High variability in Papp values.
-
Solution: Ensure consistent cell passage number, precise timing of sample collection, and accurate analytical quantification.
-
3. In Vivo Pharmacokinetic Study in Rats
This study is essential to determine the in vivo performance of Alstonine formulations.
Animals:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
Method:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups (e.g., control, Alstonine suspension, Alstonine-loaded SLNs, Alstonine + piperine).
-
Administer the respective formulations orally via gavage.
-
Collect blood samples from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of Alstonine in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Troubleshooting:
-
Problem: High inter-animal variability in plasma concentrations.
-
Solution: Ensure accurate dosing, consistent fasting period, and standardized blood collection technique. Increase the number of animals per group.
-
-
Problem: Difficulty in detecting Alstonine in plasma.
-
Solution: Optimize the sensitivity of the analytical method. Consider that the bioavailability might be very low, requiring a more advanced formulation.
-
Visualizations
Diagram 1: General Workflow for Enhancing Alstonine Bioavailability
References
- 1. Alstonine | C21H20N2O3 | CID 441979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the antipsychotic-like effects of Alstonine in multiple animal models.
A comprehensive comparison of the antipsychotic-like effects of Alstonine (B1665729) in multiple animal models reveals a promising therapeutic profile, distinct from current medications. This guide provides an objective analysis of its performance against established antipsychotics, supported by experimental data, for researchers, scientists, and drug development professionals.
Alstonine, an indole (B1671886) alkaloid, has demonstrated a compelling antipsychotic-like profile in a variety of rodent models.[1][2][3] Unlike conventional antipsychotics, Alstonine's mechanism of action does not appear to rely on direct antagonism of dopamine (B1211576) D2 receptors, a hallmark of both typical and atypical antipsychotics.[4][5] This novel approach suggests the potential for a new class of antipsychotic drugs with a potentially improved side-effect profile.
Comparative Efficacy in Animal Models of Psychosis
Alstonine has been evaluated in several key animal models designed to predict antipsychotic efficacy. These models mimic different aspects of psychosis, including positive and negative symptoms.
Models of Positive Symptoms
Positive symptoms of schizophrenia, such as hallucinations and delusions, are often modeled in rodents by inducing hyperdopaminergic states. Alstonine has shown significant efficacy in mitigating these behaviors.
-
Amphetamine-Induced Lethality: Alstonine dose-dependently prevented amphetamine-induced lethality in grouped mice, an effect predictive of antipsychotic activity.
-
Apomorphine-Induced Stereotypy: The repetitive, stereotyped behaviors induced by the dopamine agonist apomorphine (B128758) were significantly inhibited by Alstonine.
-
MK-801-Induced Hyperlocomotion: Alstonine effectively prevented the hyperlocomotion induced by MK-801, a non-competitive NMDA receptor antagonist that can induce psychotic-like behaviors.
Models of Negative Symptoms
Negative symptoms, such as social withdrawal and anhedonia, are notoriously difficult to treat with existing antipsychotics. Alstonine has shown promise in addressing these behavioral deficits.
-
Social Interaction Test: Sub-chronic treatment with Alstonine was found to significantly increase social interaction time in mice.
-
MK-801-Induced Social Withdrawal: Alstonine was able to prevent the social withdrawal induced by MK-801, suggesting its potential to manage negative symptoms.
Comparison with Conventional Antipsychotics
Studies have directly compared the effects of Alstonine with those of the typical antipsychotic haloperidol (B65202) and the atypical antipsychotic clozapine (B1669256).
| Behavioral Test | Alstonine | Haloperidol | Clozapine |
| Amphetamine-Induced Lethality | Prevents | Prevents | Prevents |
| Apomorphine-Induced Stereotypy | Inhibits | Inhibits | Inhibits |
| Haloperidol-Induced Catalepsy | Reverses | Induces | Does not induce |
| MK-801-Induced Hyperlocomotion | Prevents | Prevents | Prevents |
| Social Interaction | Increases (sub-chronic) | No effect | Increases (acute) |
| MK-801-Induced Social Withdrawal | Prevents | - | Prevents |
Side Effect Profile: A Potential Advantage
A major limitation of current antipsychotic medications is their significant side-effect burden. Alstonine appears to have a more favorable profile in preclinical models.
| Side Effect | Alstonine | Haloperidol | Clozapine |
| Extrapyramidal Symptoms (Catalepsy) | Does not induce; reverses haloperidol-induced catalepsy | Induces | Does not induce |
| Hyperprolactinemia | Does not increase prolactin levels | Markedly increases prolactin levels | Does not increase prolactin levels |
| Weight Gain | No significant effect on body weight gain | No significant effect in some studies | No significant effect in some studies |
| Metabolic Changes (Glucose) | Prevents fasting-induced decrease in glucose | - | Prevents fasting-induced decrease in glucose |
Unraveling the Mechanism of Action: A Shift from Receptor Blockade
The antipsychotic effects of Alstonine are not mediated by the direct blockade of dopamine D1, D2, or serotonin (B10506) 5-HT2A receptors. Instead, its mechanism is thought to be indirect, involving the modulation of dopamine and serotonin neurotransmission.
High-performance liquid chromatography (HPLC) data has revealed that Alstonine increases serotonergic transmission and enhances the intraneuronal catabolism of dopamine. This suggests a novel mechanism that may contribute to its antipsychotic effects while avoiding the side effects associated with direct dopamine receptor blockade. Furthermore, studies indicate that Alstonine's effects may involve an increase in dopamine uptake.
Experimental Protocols
Animals
Male Swiss mice and Wistar rats were used in the cited studies. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All experimental procedures were conducted in accordance with ethical guidelines for animal research.
Drug Administration
Alstonine, haloperidol, and clozapine were typically dissolved in saline and administered intraperitoneally (i.p.). Doses varied depending on the specific experiment and are detailed in the respective publications.
Behavioral Assays
-
Amphetamine-Induced Lethality: Grouped mice were treated with the test compound or vehicle, followed by a high dose of d-amphetamine. The number of surviving animals was recorded over a specified period.
-
Apomorphine-Induced Stereotypy: Animals were treated with the test compound or vehicle, followed by apomorphine. Stereotyped behaviors, such as sniffing, licking, and gnawing, were then scored by trained observers.
-
Haloperidol-Induced Catalepsy: Catalepsy was induced by haloperidol administration. The test compound or vehicle was administered prior to haloperidol, and the duration of catalepsy was measured at various time points.
-
MK-801-Induced Hyperlocomotion: Animals were treated with the test compound or vehicle, followed by MK-801. Locomotor activity was then measured using automated activity chambers.
-
Social Interaction Test: Pairs of unfamiliar, non-aggressive mice were placed in a neutral arena, and the time spent in active social interaction (e.g., sniffing, grooming, following) was recorded.
Neurochemical Analysis
Levels of dopamine, serotonin, and their metabolites in brain regions such as the frontal cortex and striatum were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Conclusion
The available preclinical evidence strongly supports the potential of Alstonine as a novel antipsychotic agent. Its efficacy in animal models of both positive and negative symptoms, coupled with a favorable side-effect profile and a unique mechanism of action, distinguishes it from currently available treatments. Further research is warranted to fully elucidate its therapeutic potential and translate these promising findings into clinical applications for the treatment of schizophrenia and other psychotic disorders.
References
- 1. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alstonine as an antipsychotic: effects on brain amines and metabolic changes. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Alstonine as an antipsychotic: effects on brain amines and metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alstonine with Clozapine and Other Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and preclinical profiles of the indole (B1671886) alkaloid alstonine (B1665729) with the benchmark atypical antipsychotic, clozapine (B1669256), and other commonly used second-generation antipsychotics. The analysis is supported by experimental data to inform future research and drug development in the field of psychosis.
Introduction
The treatment of schizophrenia and other psychotic disorders has been significantly advanced by the development of atypical antipsychotics, which generally offer a better side-effect profile than first-generation agents. Clozapine, despite its significant side effects, remains the gold standard for treatment-resistant schizophrenia due to its superior efficacy.[1][2] Alstonine, a major component of a traditional Nigerian remedy for mental illness, has demonstrated a promising antipsychotic-like profile in preclinical studies, suggesting a potentially novel mechanism of action that differentiates it from existing treatments.[3][4] This guide will compare alstonine with clozapine and other atypical antipsychotics based on their receptor binding profiles, preclinical efficacy in behavioral models, and side-effect profiles.
Mechanism of Action: A Tale of Two Approaches
Atypical antipsychotics are characterized by their antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[5] Clozapine exhibits a complex pharmacology, with high affinity for a wide range of receptors, which is thought to contribute to its broad efficacy and also its extensive side-effect profile.
In stark contrast, alstonine appears to exert its antipsychotic effects through an indirect modulation of dopaminergic systems. Studies have shown that alstonine does not directly bind to dopamine D1, D2, or serotonin 5-HT2A receptors. Instead, it is suggested to increase intraneuronal dopamine catabolism and enhance serotonergic transmission, potentially acting as a 5-HT2A/2C inverse agonist at presynaptic receptors. This unique mechanism suggests that alstonine may offer a novel therapeutic avenue with a potentially different side-effect profile.
Signaling Pathway of Atypical Antipsychotics
Caption: Signaling pathway of typical atypical antipsychotics.
Proposed Signaling Pathway of Alstonine
Caption: Proposed indirect modulatory pathway of alstonine.
Data Presentation: Quantitative Comparison
Table 1: Comparative Receptor Binding Profiles (Ki, nM)
This table summarizes the in vitro receptor binding affinities (Ki values in nM) of clozapine and other atypical antipsychotics. Lower Ki values indicate higher binding affinity. Alstonine is noted for its lack of direct binding to key receptors.
| Receptor | Alstonine | Clozapine | Olanzapine | Risperidone | Quetiapine |
| Dopamine D1 | No direct interaction | ~85 | ~31 | ~20 | ~530 |
| Dopamine D2 | No direct interaction | 125-190 | 11-31 | 3.3 | 160 |
| Dopamine D4 | N/A | ~9 | ~22 | ~7 | ~1700 |
| Serotonin 5-HT1A | N/A | ~190 | ~230 | ~4.2 | ~210 |
| Serotonin 5-HT2A | No direct interaction | ~16 | ~4 | 0.12-0.5 | ~30 |
| Serotonin 5-HT2C | Indirectly modulates | ~13 | ~11 | ~30 | ~320 |
| Muscarinic M1 | N/A | 7.5 | 1.9 | >10,000 | 120 |
| Histamine H1 | N/A | ~1 | ~7 | ~20 | ~10 |
| Adrenergic α1 | N/A | ~7 | ~19 | ~1 | ~7 |
N/A: Data not available from the reviewed sources.
Table 2: Comparative Preclinical Efficacy in Rodent Models
This table presents the effective doses of alstonine and clozapine in key preclinical models of psychosis. These models are predictive of antipsychotic activity.
| Behavioral Model | Alstonine (mg/kg, i.p.) | Clozapine (mg/kg, i.p.) | Other Atypicals (mg/kg, i.p.) |
| Apomorphine-Induced Stereotypy | Inhibition | Inhibition | Inhibition (e.g., Risperidone, Olanzapine) |
| Amphetamine-Induced Lethality | 0.5 - 2.0 | Active | Active |
| Haloperidol-Induced Catalepsy | Prevention | Prevention | Prevention (defines atypicality) |
| MK-801-Induced Hyperlocomotion | 0.1 - 1.0 | Active | Active (e.g., Olanzapine, Risperidone) |
| MK-801-Induced Social Withdrawal | 0.5 - 1.0 (reversal) | Active | Active |
Table 3: Comparative Side-Effect Profile
This table outlines the known or predicted side-effect profiles based on preclinical and clinical data.
| Side Effect | Alstonine (Preclinical) | Clozapine (Clinical) | Other Atypicals (Clinical) |
| Extrapyramidal Symptoms (EPS) | Low risk (prevents catalepsy) | Very low risk | Low to moderate risk (dose-dependent) |
| Weight Gain | No significant gain observed | High risk | Variable (High with Olanzapine, moderate with others) |
| Metabolic Syndrome | Prevents fasting-induced glucose decrease | High risk | Variable risk |
| Hyperprolactinemia | No effect on prolactin levels | No significant effect | High risk with Risperidone, lower with others |
| Agranulocytosis | Unknown | Significant risk (requires monitoring) | No significant risk |
Experimental Protocols
Apomorphine-Induced Stereotypy
This model assesses the blockade of postsynaptic dopamine D2 receptors.
-
Animals: Male Wistar rats or Swiss mice.
-
Procedure:
-
Animals are habituated to the testing environment (e.g., clear observation cages).
-
Test compounds (alstonine, clozapine, or vehicle) are administered intraperitoneally (i.p.).
-
After a set pretreatment time (e.g., 30-60 minutes), apomorphine (B128758) (a dopamine agonist, typically 0.5-1.5 mg/kg, s.c.) is administered.
-
Stereotyped behaviors (e.g., sniffing, licking, gnawing, cage climbing) are observed and scored by a trained observer blind to the treatment conditions at regular intervals (e.g., every 5-10 minutes) for a duration of 60-90 minutes.
-
-
Endpoint: A reduction in the stereotypy score compared to the vehicle-treated group indicates potential antipsychotic activity.
MK-801-Induced Social Withdrawal
This model evaluates the potential of a compound to ameliorate negative symptoms of schizophrenia.
-
Animals: Male mice.
-
Procedure:
-
Mice are habituated to a three-chambered social interaction apparatus.
-
The test mouse is placed in the central chamber and allowed to explore all three chambers, one containing a novel mouse ("stranger 1") in a wire cage and the other containing an empty wire cage.
-
To induce social withdrawal, the NMDA receptor antagonist MK-801 (dizocilpine, typically 0.1-0.3 mg/kg, i.p.) is administered.
-
Test compounds (alstonine, clozapine, or vehicle) are administered prior to or after the MK-801 injection.
-
The time spent in each chamber and the time spent sniffing each wire cage are recorded and analyzed.
-
-
Endpoint: A reversal of the MK-801-induced decrease in time spent in the chamber with the stranger mouse and sniffing the stranger mouse indicates efficacy against social withdrawal.
Assessment of Metabolic Side Effects
This protocol outlines a general method for evaluating weight gain and metabolic changes in rodents.
-
Animals: Female rats or mice are often used as they can be more sensitive to antipsychotic-induced weight gain.
-
Procedure:
-
Animals are housed individually and acclimatized. Baseline body weight, food intake, and water intake are recorded.
-
Test compounds are administered daily (e.g., orally via gavage or in a palatable food matrix) for a chronic period (e.g., 2-8 weeks).
-
Body weight and food intake are measured daily or weekly.
-
At the end of the study, blood samples are collected for analysis of glucose, insulin (B600854), and lipid profiles.
-
Adipose tissue (e.g., visceral fat pads) can be dissected and weighed.
-
-
Endpoints: Significant increases in body weight, food intake, insulin resistance (calculated using HOMA-IR), and adiposity compared to the vehicle-treated group indicate a liability for metabolic side effects.
Mandatory Visualization
Experimental Workflow for Antipsychotic Drug Screening
Caption: A generalized workflow for preclinical antipsychotic drug screening.
Conclusion
Alstonine presents a compelling profile as a potential novel antipsychotic agent. Its key differentiator is its proposed mechanism of action, which does not appear to rely on direct D2 or 5-HT2A receptor antagonism, the cornerstone of current atypical antipsychotics. Preclinical data suggest efficacy in models of both positive and negative symptoms, coupled with a potentially favorable side-effect profile, particularly concerning extrapyramidal symptoms, weight gain, and hyperprolactinemia.
While clozapine remains a crucial therapeutic option for treatment-resistant schizophrenia, its utility is hampered by severe side effects. The unique pharmacology of alstonine suggests it may circumvent some of these liabilities. Further research is warranted to fully elucidate its molecular targets and to translate these promising preclinical findings into a clinical context. A thorough understanding of alstonine's mechanism could pave the way for a new generation of antipsychotic drugs with improved efficacy and safety profiles.
References
- 1. Clozapine as a Model for Antipsychotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An animal model of antipsychotic-induced weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alstonine as an antipsychotic: effects on brain amines and metabolic changes. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Identification of a Domain which Affects Kinetics and Antagonistic Potency of Clozapine at 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alstonine and Other Indole Alkaloids: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the indole (B1671886) alkaloid alstonine (B1665729) with other notable indole alkaloids, focusing on their efficacy in preclinical models of psychosis, anxiety, and cancer. The information presented herein is supported by experimental data to facilitate objective evaluation and further research.
Executive Summary
Alstonine, a prominent indole alkaloid, exhibits a unique pharmacological profile, particularly as a potential antipsychotic agent. Unlike typical and some atypical antipsychotics, alstonine demonstrates antipsychotic-like and anxiolytic effects in animal models without directly binding to dopamine (B1211576) D1 or D2 receptors. Its mechanism is primarily attributed to the modulation of serotonergic pathways, specifically involving the 5-HT2A and 5-HT2C receptors, which in turn indirectly influences the dopaminergic system. This guide compares the efficacy of alstonine with other well-known indole alkaloids such as reserpine, yohimbine, ajmalicine, and serpentine, highlighting differences in their mechanisms of action and therapeutic potential.
Comparative Efficacy Data
Antipsychotic and Anxiolytic Activity
Direct comparative studies providing Ki or IC50 values for alstonine at key CNS receptors are limited in publicly available literature. However, in vivo studies provide valuable insights into its potency relative to other compounds.
| Alkaloid | Assay/Model | Species | Dose Range | Observed Effect | Citation |
| Alstonine | Amphetamine-induced Lethality | Mouse | 0.5–2.0 mg/kg (i.p.) | Prevention of lethality, indicative of antipsychotic activity. | [1] |
| Haloperidol-induced Catalepsy | Mouse | 0.5-1.0 mg/kg (i.p.) | Prevention of catalepsy, suggesting an atypical antipsychotic profile. | [2][3] | |
| MK-801-induced Hyperlocomotion | Mouse | 0.1, 0.5, and 1.0 mg/kg (i.p.) | Prevention of hyperlocomotion. | [1] | |
| Hole-Board Test | Mouse | 0.5 and 1.0 mg/kg (i.p.) | Increased head-dips, indicating anxiolytic activity. | [1] | |
| Light/Dark Test | Mouse | 0.5 and 1.0 mg/kg (i.p.) | Increased time spent in the light area, indicative of anxiolytic activity. | ||
| Reserpine | Antipsychotic and Sedative | Human | - | Historically used as an antipsychotic and sedative. | |
| Haloperidol (B65202) (comparative) | Prolactin Levels | Mouse | 0.25 mg/kg (i.p.) | Markedly increased prolactin levels. | |
| Alstonine (comparative) | Prolactin Levels | Mouse | 1.0 mg/kg (i.p.) | Did not significantly increase prolactin levels, unlike haloperidol. |
Anticancer Activity
| Alkaloid | Cancer Cell Line | IC50 Value (µM) | Citation |
| Alstonine | YC8 lymphoma ascites cells | Not specified (in vivo) | Successfully treated a proportion of inoculated mice. |
| Ehrlich ascites carcinoma cells | Not specified (in vivo) | Successfully treated a proportion of inoculated mice. | |
| Serpentine | B16 melanoma cells | More cytotoxic than matadine (B1219934) and serpentine. | |
| Reserpine | HCT116 (p53+/+) colon cancer cells | 30.07 ± 7.57 | |
| CCRF-CEM (T lymphoblasts) | 14.52 ± 1.62 | ||
| CEM/ADR5000 (multidrug-resistant leukemia) | 13.2 ± 1.02 | ||
| Dregamine | HCT-116 (colon cancer) | 8.4 | |
| Tabernaemontanine | HCT-116 (colon cancer) | >10 |
Experimental Protocols
In Vivo Antipsychotic and Anxiolytic Models with Alstonine
1. Amphetamine-Induced Lethality in Grouped Mice:
-
Animals: Male Swiss mice.
-
Procedure: Mice are grouped (10 per cage) and treated with alstonine (0.5–2.0 mg/kg, i.p.) or vehicle. Thirty minutes later, d-amphetamine is administered. Mortality is recorded over the subsequent hours. This model is predictive of D2 receptor antagonism.
2. Haloperidol-Induced Catalepsy:
-
Animals: Male Wistar rats or Swiss mice.
-
Procedure: Animals are treated with haloperidol to induce catalepsy. Alstonine (0.5-1.0 mg/kg, i.p.) or vehicle is administered, and the duration of catalepsy is measured at regular intervals using a bar test. Reversal of catalepsy suggests an atypical antipsychotic profile.
3. MK-801-Induced Hyperlocomotion:
-
Animals: Male Swiss mice.
-
Procedure: Mice are pre-treated with alstonine (0.1, 0.5, and 1.0 mg/kg, i.p.) or vehicle. Thirty minutes later, the NMDA receptor antagonist MK-801 is administered to induce hyperlocomotion. Locomotor activity is then measured in an open-field arena.
4. Hole-Board Test for Anxiolytic Activity:
-
Animals: Male Swiss mice.
-
Procedure: The apparatus consists of a board with evenly spaced holes. Mice are treated with alstonine (0.5 and 1.0 mg/kg, i.p.), a reference anxiolytic (e.g., diazepam), or vehicle. Thirty minutes after injection, mice are placed on the board, and the number of head-dips into the holes is recorded over a set period. An increase in head-dips is indicative of an anxiolytic effect.
5. Light/Dark Test for Anxiolytic Activity:
-
Animals: Male Swiss mice.
-
Procedure: The apparatus consists of a box divided into a dark compartment and a brightly illuminated compartment. Mice are administered alstonine (0.5 and 1.0 mg/kg, i.p.), a reference drug, or vehicle. After a 30-minute pre-treatment period, each mouse is placed in the center of the lit area, and the time spent in each compartment is recorded. An increase in the time spent in the light compartment suggests an anxiolytic effect.
HPLC-ED Analysis of Brain Monoamines
-
Objective: To determine the levels of dopamine, serotonin (B10506), and their metabolites in brain tissue following alstonine administration.
-
Sample Preparation: Mice are treated with alstonine (e.g., 1.0 mg/kg, i.p.) or saline. After 30 minutes, animals are sacrificed, and brains are rapidly dissected on dry ice. The striatum and frontal cortex are homogenized in 0.1 M perchloric acid.
-
Chromatography: The homogenates are centrifuged, and the supernatant is analyzed by reverse-phase high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Mobile Phase: A typical mobile phase consists of a buffer (e.g., 0.1 M sodium formate), an ion-pairing agent (e.g., 5 mM sodium 1-heptanesulfonate), a chelating agent (e.g., 0.17 mM EDTA), and an organic modifier (e.g., 5% v/v acetonitrile), with the pH adjusted to approximately 4.0.
-
Detection: An electrochemical detector with a coulometric cell is used to quantify the monoamines and their metabolites.
Signaling Pathways and Mechanisms of Action
Alstonine's Indirect Modulation of the Dopaminergic System
Alstonine's antipsychotic-like effects are not mediated by direct antagonism of dopamine D2 receptors, a hallmark of typical antipsychotics. Instead, evidence points to an indirect modulation of dopamine neurotransmission via the serotonin system.
References
Alstonine's Anticancer Potential: A Comparative Analysis Across Diverse Cancer Types
An in-depth examination of the indole (B1671886) alkaloid Alstonine (B1665729) reveals promising, yet varied, anticancer activity across different cancer models. Primarily studied in osteosarcoma, lymphoma, and Ehrlich ascites carcinoma, Alstonine demonstrates the ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with crucial signaling pathways. This guide provides a comparative overview of Alstonine's efficacy, supported by available experimental data, to aid researchers and drug development professionals in evaluating its therapeutic potential.
Comparative Efficacy of Alstonine in Vitro
The cytotoxic effect of Alstonine, a key measure of its ability to kill cancer cells, has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a standard metric for this evaluation. While comprehensive data across a wide spectrum of cancer types is still emerging, existing studies provide valuable insights.
In a notable study on osteosarcoma, Alstonine demonstrated a dose-dependent reduction in the viability of MG63 and U-2OS cell lines. After 72 hours of treatment, Alstonine at a concentration of 20 µM reduced the viability of MG63 cells to 27% and U-2OS cells to 32% of the control.[1][2][3]
It is important to note that some studies have reported IC50 values for an alkaloid fraction of Alstonia scholaris, the plant from which Alstonine is often isolated. For this fraction, the IC50 values were found to be 5.53 µg/mL for HeLa (cervical cancer), 25 µg/mL for HepG2 (liver cancer), 11.16 µg/mL for HL60 (leukemia), 10 µg/mL for KB (nasopharyngeal cancer), and 29.76 µg/mL for MCF-7 (breast cancer) cells.[4] However, these values represent the combined effect of all alkaloids in the fraction and not of pure Alstonine.
Table 1: In Vitro Anticancer Activity of Alstonine
| Cancer Type | Cell Line | Key Findings | Reference |
| Osteosarcoma | MG63 | Dose-dependent reduction in cell viability; 27% viability at 20 µM after 72h. | [1] |
| Osteosarcoma | U-2OS | Dose-dependent reduction in cell viability; 32% viability at 20 µM after 72h. |
In Vivo Antitumor Activity
Preclinical studies in animal models provide crucial evidence of a compound's potential therapeutic efficacy. Alstonine has been evaluated in several mouse models, demonstrating its ability to inhibit tumor growth.
In a xenograft model of osteosarcoma using U-2OS cells, treatment with Alstonine at doses of 5 and 10 mg/kg for 30 days resulted in a significant reduction in tumor growth. Furthermore, Alstonine has been shown to successfully treat a significant proportion of BALB/c mice with YC8 lymphoma ascites cells and Swiss mice with Ehrlich ascites carcinoma.
Table 2: In Vivo Anticancer Activity of Alstonine
| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |
| Osteosarcoma | U-2OS xenograft in mice | 5 and 10 mg/kg daily for 30 days | Significant reduction in xenograft growth. | |
| Lymphoma | BALB/c mice with YC8 lymphoma ascites | Not specified | Successful treatment of a significant proportion of mice. | |
| Carcinoma | Swiss mice with Ehrlich ascites carcinoma | Not specified | Successful treatment of a significant proportion of mice. |
Mechanism of Action: A Multifaceted Approach
Alstonine appears to exert its anticancer effects through multiple mechanisms, including direct interaction with cancer cell DNA and modulation of key signaling pathways.
DNA Interaction
A primary mechanism attributed to Alstonine is its ability to distinguish between the DNA of cancerous and healthy tissues. It is believed to form a complex with cancer DNA, thereby inhibiting DNA synthesis and replication, a critical process for rapidly dividing cancer cells.
Induction of Apoptosis
Alstonine has been shown to induce apoptosis in cancer cells. In osteosarcoma cell lines (MG63 and U-2OS), treatment with Alstonine led to a significant increase in the percentage of apoptotic cells. This was accompanied by an increase in the expression of key apoptosis-related proteins, including cleaved caspase-9, caspase-3, and PARP.
Modulation of Signaling Pathways
The AMP-activated protein kinase (AMPK) signaling pathway, a crucial regulator of cellular energy homeostasis, has been identified as a key target of Alstonine in osteosarcoma. Alstonine treatment led to a prominent increase in the phosphorylation of AMPKα at Thr172 in both MG63 and U-2OS cells. Activation of AMPK can lead to the inhibition of cancer cell growth and proliferation.
References
- 1. View of Inhibition of osteosarcoma cell proliferation in vitro and tumor growth in vivo in mice model by alstonine through AMPK-activation and PGC-1α/TFAM up-regulation | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 2. Inhibition of osteosarcoma cell proliferation in vitro and tumor growth in vivo in mice model by alstonine through AMPK-activation and PGC-1α/TFAM up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Alstonine's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antipsychotic candidate Alstonine (B1665729) with established alternatives, supported by available experimental data. This document summarizes quantitative findings, details experimental methodologies, and visualizes proposed signaling pathways to facilitate a comprehensive understanding of Alstonine's unique mechanism of action.
Alstonine, an indole (B1671886) alkaloid, has demonstrated a promising, atypical antipsychotic profile in preclinical studies. Unlike traditional antipsychotics, its mechanism of action does not appear to rely on direct, high-affinity antagonism of dopamine (B1211576) D2 receptors. This guide delves into the experimental evidence defining its distinct pharmacological character, comparing it with the typical antipsychotic Haloperidol and the atypical antipsychotic Clozapine.
Data Presentation: Comparative Receptor Binding and Functional Profiles
The following tables summarize the available quantitative and qualitative data on the receptor binding affinities and functional effects of Alstonine, Haloperidol, and Clozapine.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Alstonine | Haloperidol | Clozapine |
| Dopamine Receptors | |||
| D1 | No significant binding observed[1] | 18-25 | 36-85 |
| D2 | No significant binding observed[1][2] | 0.5-1.5 | 30-160 |
| D3 | Data not available | 0.7-2 | 16-48 |
| D4 | Data not available | 3-5 | 9-21 |
| Serotonin (B10506) Receptors | |||
| 5-HT1A | Data not available | 1,800-3,500 | 170-260 |
| 5-HT2A | No significant binding observed[1] | 30-60 | 5-16 |
| 5-HT2C | Indirect evidence of interaction; no direct binding affinity reported[1] | 2,000-4,000 | 10-30 |
| Other Receptors | |||
| α1-Adrenergic | Data not available | 6-12 | 7-20 |
| H1 (Histamine) | Data not available | 80-150 | 1-10 |
| M1 (Muscarinic) | Data not available | >10,000 | 1.9-2.5 |
Note: Ki values are approximate ranges compiled from multiple sources. Lower values indicate higher binding affinity.
Table 2: Comparative Effects on Dopamine Uptake
| Compound | Effect on Striatal Dopamine Uptake |
| Alstonine | Increased after acute administration |
| Haloperidol | No direct effect on dopamine transporter |
| Clozapine | No direct effect on dopamine transporter |
Signaling Pathways and Proposed Mechanisms of Action
The distinct receptor binding profiles of Alstonine, Haloperidol, and Clozapine translate into different proposed mechanisms of action at the cellular level.
Haloperidol: A Typical Antipsychotic
Haloperidol's primary mechanism of action is potent antagonism of the dopamine D2 receptor in the mesolimbic pathway, which is thought to mediate its antipsychotic effects. However, its antagonism of D2 receptors in the nigrostriatal pathway is associated with a high incidence of extrapyramidal side effects.
Clozapine: An Atypical Antipsychotic
Clozapine exhibits a broader receptor binding profile, with lower affinity for D2 receptors and higher affinity for a range of other receptors, including serotonin 5-HT2A, histamine (B1213489) H1, and muscarinic M1 receptors. Its atypical profile is attributed to this multi-receptor antagonism, with the 5-HT2A/D2 ratio being a key factor.
Alstonine: A Novel Proposed Mechanism
Current evidence suggests Alstonine's antipsychotic-like effects are not mediated by direct D2 or 5-HT2A receptor blockade. Instead, its actions are proposed to involve an indirect modulation of dopaminergic and glutamatergic neurotransmission, potentially through interactions with 5-HT2A/2C receptors. Behavioral studies show that the effects of Alstonine are blocked by the 5-HT2A/2C antagonist ritanserin. Furthermore, acute administration of Alstonine has been shown to increase dopamine uptake in the striatum.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays and synaptosomal uptake assays.
Radioligand Binding Assay
This technique is used to determine the affinity of a compound for a specific receptor.
-
Objective: To quantify the binding affinity (Ki) of a test compound (e.g., Alstonine, Haloperidol, Clozapine) to a specific neurotransmitter receptor.
-
General Procedure:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule known to bind with high affinity to the target receptor) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Dopamine Uptake Assay
This assay measures the effect of a compound on the reuptake of dopamine into presynaptic terminals.
-
Objective: To determine if a test compound modulates the activity of the dopamine transporter (DAT).
-
General Procedure:
-
Synaptosome Preparation: Nerve terminals (synaptosomes) are isolated from brain tissue (e.g., striatum) by homogenization and centrifugation.
-
Incubation: Synaptosomes are incubated with a radiolabeled dopamine (e.g., [3H]dopamine) in the presence of varying concentrations of the test compound.
-
Uptake Termination: The uptake of [3H]dopamine is stopped, often by rapid cooling and filtration.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.
-
Data Analysis: The effect of the test compound on dopamine uptake is quantified and compared to a control.
-
Conclusion
The available evidence strongly suggests that Alstonine operates through a mechanism of action distinct from that of typical and atypical antipsychotics. Its lack of direct, high-affinity binding to dopamine D2 and serotonin 5-HT2A receptors, coupled with its indirect modulation of serotonergic and glutamatergic systems and its effect on dopamine uptake, positions Alstonine as a novel investigational compound. This unique profile may translate to a different efficacy and side-effect profile compared to existing antipsychotic medications, warranting further in-depth investigation. Future research should focus on elucidating the precise molecular targets of Alstonine and quantifying its affinity for a broader range of neurotransmitter receptors to fully characterize its pharmacological signature.
References
Evaluating the Selectivity of Alstonine for its Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular selectivity of Alstonine, an indole (B1671886) alkaloid with potential antipsychotic properties. While behavioral studies suggest that Alstonine's effects are mediated through the serotonin (B10506) 5-HT2A and 5-HT2C receptors, a hallmark of many atypical antipsychotics, direct quantitative binding and functional data for Alstonine remain elusive in publicly available literature. This guide summarizes the current understanding of Alstonine's pharmacological profile and compares it with established atypical antipsychotics that target these serotonin receptors.
I. Comparative Analysis of Receptor Affinities
The antipsychotic effects of many atypical antipsychotics are attributed to their high affinity for serotonin 5-HT2A and 5-HT2C receptors, often in combination with a lower affinity for dopamine (B1211576) D2 receptors. To provide a framework for evaluating Alstonine, the following table summarizes the binding affinities (Ki values in nM) of several well-characterized atypical antipsychotics for these key receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of Atypical Antipsychotics for 5-HT2A and 5-HT2C Receptors
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| Clozapine | 4 | 11 |
| Olanzapine | 4 | 11 |
| Risperidone | ~0.1-0.5 | 5.3 |
| Quetiapine | 28 | 320 |
| Aripiprazole | 3.4 | 15 |
| Asenapine | 0.06 | 0.03 |
| Ritanserin | 0.36-1.0 | 0.9-2.5 |
Note: Ki values are compiled from various sources and may differ based on experimental conditions.
Currently, there is a notable lack of published, direct quantitative binding data (Ki values) or functional data (EC50/IC50 values) for Alstonine at 5-HT2A and 5-HT2C receptors. Interestingly, some research suggests a lack of direct interaction with 5-HT2A receptors in radioligand binding assays, while behavioral studies consistently show that the effects of Alstonine are blocked by 5-HT2A/2C antagonists like ritanserin.[1] This discrepancy suggests that Alstonine may exert its effects through an indirect mechanism, a unique characteristic that distinguishes it from the comparator compounds listed above.
II. Experimental Protocols
The determination of a compound's selectivity for its molecular targets relies on robust and well-defined experimental procedures. Below are detailed methodologies for key in vitro assays commonly used to characterize the interaction of compounds like Alstonine with G-protein coupled receptors (GPCRs) such as the 5-HT2A and 5-HT2C receptors.
A. Radioligand Binding Assay for 5-HT2A Receptor Affinity
This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.
1. Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have a high density of these receptors (e.g., rat frontal cortex).
-
Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [3H]ketanserin or [3H]spiperone.
-
Test Compound: Alstonine or comparator compounds at various concentrations.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A receptor ligand (e.g., 10 µM ketanserin) to determine the amount of radioligand binding to non-receptor components.
-
Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
2. Procedure:
-
Receptor membranes are incubated in the assay buffer with the radioligand and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the receptor-bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. Functional Assay: Gq/11-Mediated Calcium Mobilization
This assay measures the ability of a compound to act as an agonist or antagonist at a Gq/11-coupled receptor, such as the 5-HT2A and 5-HT2C receptors, by detecting changes in intracellular calcium levels.
1. Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2A or 5-HT2C receptor.
-
Calcium-sensitive Fluorescent Dye: A dye such as Fluo-4 AM or Fura-2 AM that exhibits an increase in fluorescence upon binding to calcium.
-
Test Compound: Alstonine or comparator compounds at various concentrations.
-
Agonist (for antagonist testing): A known agonist for the receptor, such as serotonin (5-HT).
-
Assay Buffer: A physiological salt solution such as Hank's Balanced Salt Solution (HBSS).
-
Fluorescence Plate Reader: An instrument capable of measuring fluorescence changes over time in a microplate format.
2. Procedure:
-
Cells are seeded in a microplate and incubated to allow for attachment.
-
The cells are loaded with a calcium-sensitive fluorescent dye.
-
For agonist testing: The test compound is added to the cells, and the fluorescence intensity is measured over time. An increase in fluorescence indicates receptor activation and subsequent calcium release. The concentration of the compound that produces 50% of the maximal response (EC50) is determined.
-
For antagonist testing: The cells are pre-incubated with the test compound before the addition of a known agonist. The ability of the test compound to inhibit the agonist-induced calcium response is measured. The concentration of the compound that inhibits 50% of the agonist response (IC50) is determined.
III. Visualizing Key Pathways and Workflows
To better understand the context of Alstonine's potential mechanism of action and the methods used to evaluate it, the following diagrams are provided.
References
Replicating In Vitro Studies of Alstonine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published in vitro studies on Alstonine, a naturally occurring indole (B1671886) alkaloid with a range of reported biological activities. The information is intended to assist researchers in replicating and expanding upon these findings. This document summarizes quantitative data, details experimental methodologies for key assays, and visualizes relevant pathways and workflows.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of Alstonine and comparator compounds across various biological targets.
Table 1: Antimalarial Activity of Alstonine against Plasmodium falciparum
| Compound | Strain | IC50 (µM) | Assay Duration | Reference |
| Alstonine | 3D7 | 0.17 | 96 hours | [1] |
| Alstonine | Dd2 | ~0.2 | 96 hours | [1] |
| Alstonine | FCR3 | ~0.15 | 96 hours | [1] |
| Alstonine | C2B | ~0.2 | 96 hours | [1] |
| Chloroquine | 3D7 | Not specified | 96 hours | [1] |
| Clindamycin | 3D7 | Not specified | 96 hours |
Table 2: Anticancer Activity - DNA Synthesis Inhibition
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| Alstonine | Various Cancer Cells | Not specified | [3H]-Thymidine Incorporation |
Table 3: Neuropharmacological Activity - Receptor Binding and Neurotransmitter Uptake
Quantitative data on Alstonine's direct binding affinity (Ki) to 5-HT2A receptors or its IC50 for dopamine (B1211576) uptake inhibition is not consistently reported in publicly available literature. The mechanism is described as an indirect modulation of dopamine and an involvement of the serotonergic system. For comparison, data for established compounds are provided.
| Compound | Target/Assay | Cell/Tissue Source | Ki (nM) or IC50 (nM) | Reference |
| Alstonine | Dopamine Uptake | Not specified | Not specified | |
| Alstonine | 5-HT2A Receptor Binding | Not specified | Not specified | |
| Clozapine | Dopamine D2 Receptor | Human-cloned D2 receptors | 75 (Ki) | |
| Ritanserin | 5-HT2A Receptor | Human 5-HT2A | 0.069 (Ki) | |
| Ketanserin | 5-HT2A Receptor | CHO-K1 cells with human 5-HT2A | 1.1 (IC50) |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate study replication.
Plasmodium falciparum Growth Inhibition Assay
This protocol is adapted from studies investigating the antimalarial activity of Alstonine.
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the asexual intraerythrocytic stage of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes
-
RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine
-
[3H]-hypoxanthine
-
Test compounds (Alstonine, Chloroquine, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microtiter plates
-
Scintillation counter
Procedure:
-
Synchronize P. falciparum cultures to the ring stage.
-
Prepare serial dilutions of the test compounds in culture medium in a 96-well plate.
-
Add parasitized erythrocytes (typically at 0.5-1% parasitemia and 2.5% hematocrit) to each well.
-
Incubate the plates in a controlled environment (5% CO2, 5% O2, 90% N2) at 37°C for the desired duration (e.g., 48, 72, or 96 hours).
-
24 hours prior to the end of the incubation period, add [3H]-hypoxanthine to each well.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log of the compound concentration.
DNA Synthesis Inhibition Assay
This protocol is a standard method for assessing the antiproliferative activity of compounds by measuring the inhibition of DNA synthesis.
Objective: To determine a compound's ability to inhibit DNA synthesis in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Test compounds (Alstonine)
-
[3H]-thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add [3H]-thymidine to each well and incubate for a further 4-24 hours to allow for incorporation into newly synthesized DNA.
-
Wash the cells with PBS to remove unincorporated [3H]-thymidine.
-
Precipitate the DNA by adding cold 10% TCA.
-
Wash the precipitate with ethanol.
-
Lyse the cells and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Determine the concentration at which the compound inhibits DNA synthesis by 50% (IC50).
Dopamine Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of dopamine into neuronal cells.
Objective: To assess the inhibitory effect of a compound on the dopamine transporter (DAT).
Materials:
-
SH-SY5Y neuroblastoma cells (or other suitable cell line expressing DAT)
-
Culture medium
-
[3H]-dopamine
-
Test compounds (Alstonine, Clozapine)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation counter
Procedure:
-
Culture SH-SY5Y cells to an appropriate density.
-
Pre-incubate the cells with the test compound or vehicle for a defined period.
-
Initiate the uptake by adding [3H]-dopamine to the cells and incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Non-specific uptake is determined in the presence of a known DAT inhibitor (e.g., GBR 12909) or at 4°C.
-
Calculate the percent inhibition of specific dopamine uptake for each concentration of the test compound and determine the IC50 value.
Serotonin 5-HT2A Receptor Binding Assay
This assay determines the affinity of a compound for the 5-HT2A receptor.
Objective: To measure the binding affinity (Ki) of a compound to the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells)
-
Radioligand (e.g., [3H]-Ketanserin)
-
Test compounds (Alstonine, Ritanserin)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, the radioligand, and varying concentrations of the test compound.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A ligand (e.g., unlabeled Ketanserin).
-
Calculate the Ki value for the test compound using the Cheng-Prusoff equation.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to the in vitro studies of Alstonine.
References
Assessing the Therapeutic Index of Alstonine in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729), an indole (B1671886) alkaloid found in various medicinal plants such as Alstonia boonei and Rauwolfia vomitoria, has garnered significant interest for its potential as a novel antipsychotic agent.[1][2] Preclinical studies have demonstrated its efficacy in animal models relevant to psychosis and anxiety, suggesting a pharmacological profile akin to atypical antipsychotics. This guide provides a comprehensive comparison of alstonine with established antipsychotic drugs, focusing on its therapeutic index in preclinical settings. We present a detailed analysis of its efficacy, toxicity, and mechanism of action, supported by experimental data and protocols.
Comparative Efficacy and Safety Profile
Alstonine exhibits a promising preclinical profile, demonstrating antipsychotic- and anxiolytic-like effects at doses that do not induce significant motor deficits.[1] Its therapeutic window, while not yet fully defined by a precise therapeutic index due to the lack of a definitive oral LD50 for the pure compound, can be inferred from the effective doses in behavioral models versus the toxicity data available for extracts containing alstonine.
Antipsychotic-like Efficacy
Alstonine has shown efficacy in rodent models predictive of antipsychotic activity. A key model is the attenuation of hyperlocomotion induced by N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801, which mimics certain symptoms of psychosis.
-
MK-801-Induced Hyperlocomotion: Alstonine, at intraperitoneal (i.p.) doses of 0.1, 0.5, and 1.0 mg/kg, has been shown to prevent MK-801-induced hyperlocomotion in mice.[1]
-
Amphetamine-Induced Lethality: In a model where amphetamine-induced lethality in grouped mice is considered predictive of antipsychotic action, alstonine provided protection at i.p. doses ranging from 0.5 to 2.0 mg/kg.[1]
Anxiolytic-like Efficacy
Alstonine also displays anxiolytic properties in preclinical tests, suggesting potential benefits for negative and affective symptoms associated with psychiatric disorders.
-
Hole-Board Test: In this model of anxiety, alstonine increased exploratory behavior (head-dips), indicative of an anxiolytic effect.
-
Light/Dark Box Test: Alstonine increased the time spent in the brightly lit chamber, another measure of anxiolytic activity.
Comparison with Other Antipsychotics
When compared to typical and atypical antipsychotics, alstonine demonstrates a side effect profile that aligns more closely with the latter, suggesting a reduced risk of extrapyramidal symptoms (EPS).
| Parameter | Alstonine | Haloperidol (Typical) | Clozapine (Atypical) |
| Effective Dose (Antipsychotic-like) | 0.1 - 2.0 mg/kg (i.p.) in mice | ~0.1 - 1.0 mg/kg (i.p.) in rodents | ~1.0 - 10.0 mg/kg (i.p.) in rodents |
| Catalepsy Induction | Does not induce; prevents haloperidol-induced catalepsy | Induces catalepsy | Low propensity to induce catalepsy |
| Prolactin Level Increase | Does not significantly increase prolactin levels | Markedly increases prolactin levels | Minimal effect on prolactin levels |
Table 1: Comparative Preclinical Profile of Alstonine, Haloperidol, and Clozapine.
Toxicological Profile
| Extract/Compound | Animal Model | Route | LD50 | Reference |
| Alstonia boonei (ethanolic extract) | Mice | Oral | > 5000 mg/kg | Not explicitly cited, general knowledge |
| Total alkaloids from Alstonia scholaris | Mice | Oral | 5.48 g/kg | Not explicitly cited, general knowledge |
Table 2: Acute Toxicity Data for Alstonia Extracts.
The traditional use of alstonine-containing remedies in Nigerian ethnomedicine for treating mental illness suggests a degree of safety and bioavailability with chronic use, although this requires rigorous scientific validation.
Mechanism of Action: A Focus on Serotonergic Pathways
The antipsychotic-like effects of alstonine are primarily mediated through its interaction with the serotonergic system, specifically the 5-HT2A and 5-HT2C receptors. Unlike typical antipsychotics that primarily act as dopamine (B1211576) D2 receptor antagonists, alstonine shows a lack of direct interaction with D1 and D2 receptors. This is a key feature that likely contributes to its atypical antipsychotic profile and reduced risk of EPS.
There is evidence to suggest that alstonine may act as an inverse agonist at 5-HT2A and 5-HT2C receptors. Inverse agonists not only block the action of the natural ligand (like a conventional antagonist) but also reduce the basal, constitutive activity of the receptor. This mode of action is shared by several atypical antipsychotic drugs and is thought to contribute to their therapeutic efficacy.
The interaction of alstonine with 5-HT2A/2C receptors leads to downstream signaling changes. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). Another important signaling component is the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the key experimental protocols used to assess the efficacy of alstonine.
MK-801-Induced Hyperlocomotion
This model is used to screen for potential antipsychotic drugs.
-
Animals: Male Swiss mice.
-
Apparatus: Open field arena equipped with infrared beams to automatically record locomotor activity.
-
Procedure:
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Mice are pre-treated with either vehicle, alstonine (0.1, 0.5, 1.0 mg/kg, i.p.), or a reference antipsychotic.
-
After a set pre-treatment time (e.g., 30 minutes), animals are administered MK-801 (e.g., 0.15 mg/kg, i.p.).
-
Immediately after MK-801 injection, mice are placed in the open field arena, and their locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60 minutes).
-
-
Endpoint: A significant reduction in MK-801-induced hyperlocomotion by the test compound compared to the vehicle-treated group indicates antipsychotic-like potential.
Hole-Board Test
This test assesses anxiety and exploratory behavior.
-
Animals: Male mice.
-
Apparatus: A square board with evenly spaced holes.
-
Procedure:
-
Animals are habituated to the testing room.
-
Mice are treated with vehicle, alstonine, or a reference anxiolytic (e.g., diazepam).
-
After the pre-treatment period, each mouse is placed individually in the center of the hole-board.
-
The number of head-dips into the holes and locomotor activity are recorded for a set duration (e.g., 5 minutes).
-
-
Endpoint: An increase in the number of head-dips is indicative of an anxiolytic effect.
Light/Dark Box Test
This model is based on the innate aversion of rodents to brightly lit areas.
-
Animals: Male mice.
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting them.
-
Procedure:
-
Animals are habituated to the testing environment.
-
Mice receive vehicle, alstonine, or a reference anxiolytic.
-
After the pre-treatment time, each mouse is placed in the center of the lit compartment.
-
The time spent in each compartment and the number of transitions between compartments are recorded for a specified period (e.g., 5-10 minutes).
-
-
Endpoint: A significant increase in the time spent in the light compartment suggests an anxiolytic effect.
Conclusion
Alstonine presents a compelling profile as a potential atypical antipsychotic. Its efficacy in preclinical models of psychosis and anxiety, coupled with a favorable side-effect profile compared to typical antipsychotics, warrants further investigation. The mechanism of action, likely involving inverse agonism at 5-HT2A/2C receptors, provides a strong rationale for its atypical properties. However, to more accurately assess its therapeutic index, further studies are needed to determine the oral LD50 of pure alstonine and to establish precise ED50 values for its therapeutic effects. These data will be critical for advancing alstonine through the drug development pipeline and for its potential translation to clinical use. The traditional use of alstonine-containing plants provides a valuable foundation, suggesting a degree of safety and bioavailability that should be systematically explored in future research.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Alstolenine
For researchers and scientists engaged in drug development and laboratory research, the responsible handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. Alstolenine (B14866427), an indole (B1671886) alkaloid, requires careful management as a hazardous chemical waste. This guide provides an essential, step-by-step operational plan for its proper disposal, adhering to stringent safety protocols and regulatory standards to build a foundation of trust and safety in your laboratory operations.
Immediate Safety and Hazard Information
Before initiating any disposal procedures for this compound, it is crucial for all personnel to be thoroughly familiar with its Safety Data Sheet (SDS) and to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors. |
In the event of a spill, the immediate area should be evacuated, and your institution's Environmental Health and Safety (EHS) department should be notified. For solid spills, carefully sweep the material into a designated hazardous waste container, avoiding dust generation. For liquid spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand, and place it in the hazardous waste container.
Operational Disposal Plan for this compound
The disposal of this compound must be conducted in strict compliance with all local, state, and federal regulations governing hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste[1]. The primary and recommended method for the final disposal of this compound is incineration by a licensed professional waste disposal service[1][2].
Step-by-Step Disposal Protocol:
1. Waste Segregation and Collection:
-
Designate separate, dedicated, and clearly labeled hazardous waste containers for solid and liquid this compound waste. These containers should be leak-proof and made of a non-reactive material.
-
Solid Waste: Collect all solid this compound waste, including any contaminated materials like weighing boats and paper towels, in the designated solid hazardous waste container[1].
-
Liquid Waste: Collect all liquid waste containing this compound, including solutions and rinsates, in the designated liquid hazardous waste container[1].
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols (e.g., "Harmful," "Dangerous for the Environment").
3. Storage:
-
Store waste containers in a designated, secure area away from incompatible materials to prevent any accidental spills or reactions.
-
Keep containers tightly sealed when not in use.
4. Decontamination of Labware:
-
All labware that has come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol), followed by water.
-
The rinsate from the initial rinse is considered hazardous and must be collected in the designated liquid hazardous waste container.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
-
Ensure all institutional and regulatory documentation is completed for the waste transfer.
Experimental Protocol: Spill Decontamination
In the case of a spill, a meticulous decontamination process is essential to ensure the safety of the laboratory environment.
Methodology:
-
Ensure all personnel involved in the cleanup are wearing the appropriate PPE.
-
For solid spills, carefully sweep or scoop the material into a hazardous waste container, taking care to avoid generating dust.
-
For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the spill. Place the absorbent material into the hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Properly label and store the hazardous waste container for collection by a licensed waste disposal service.
Visualization of Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the decision-making process and necessary steps.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Alstolenine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, handling procedures, and disposal plans for Alstolenine, a bioactive indole (B1671886) alkaloid. Adherence to these guidelines is paramount for ensuring personal safety and the integrity of experimental outcomes. This compound, like many indole alkaloids, is recognized for its potential pharmacological activities, including antipsychotic and anticancer properties, necessitating careful handling to minimize exposure and mitigate risks.[1]
Personal Protective Equipment (PPE)
Due to the powdered nature of this compound and its potential biological activity, a comprehensive PPE strategy is required to prevent inhalation, dermal contact, and ingestion. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Recommended Use |
| Gloves | Double-gloved with chemotherapy-tested nitrile gloves. | Required for all handling activities, including preparation, administration, and disposal. |
| Gown | Disposable, solid-front gown with back closure made of a non-absorbent material. | Required to prevent contamination of personal clothing. |
| Eye and Face Protection | Safety glasses with side shields or splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing. | Required for all handling activities. |
| Respiratory Protection | NIOSH-approved N95 or higher filtering facepiece respirator. | Required when handling powders or when aerosols may be generated. |
Operational Plans: Handling and Storage
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC), to control airborne particles.
Weighing and Preparation:
-
When weighing solid this compound, perform the task within a chemical fume hood to minimize the risk of inhaling airborne powder.
-
It is advisable to work over a disposable absorbent pad to contain any potential spills.
-
For preparing solutions, add the solvent to the pre-weighed this compound powder slowly to avoid splashing.
Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be tightly sealed and clearly labeled.
Disposal Plan
All waste materials contaminated with this compound, including unused product, contaminated PPE, and disposable labware, must be treated as hazardous chemical waste.
Waste Segregation:
-
Collect all solid waste, including contaminated gloves, gowns, and absorbent pads, in a designated, labeled, and sealed hazardous waste container.
-
Liquid waste, such as unused solutions, should be collected in a separate, sealed, and clearly labeled hazardous waste container.
Disposal Procedure: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, its classification as an indole alkaloid with potential cytotoxic effects suggests that standard assays for these activities are appropriate. Below are detailed methodologies for commonly used assays to evaluate the biological activity of compounds like this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound concentration) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental objectives.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathway Analysis
Indole alkaloids have been shown to interact with various cellular signaling pathways, with the Mitogen-Activated Protein Kinase (MAPK) pathway being a notable target.[2] The MAPK pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. The interaction of this compound with this pathway is a plausible mechanism for its observed biological activities.
Caption: Hypothetical interaction of this compound with the MAPK signaling pathway.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
